Cinepazide Maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-04-1, 28044-44-2 | |
| Record name | Cinepazide maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26328-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Cinepazide Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide maleate is a vasoactive and neuroprotective agent with a multifaceted pharmacological profile. Primarily classified as a vasodilator, its therapeutic effects extend to anti-platelet, anti-thrombotic, and neuroprotective activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information presented herein is a synthesis of preclinical and clinical data, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound, a piperazine derivative, has been investigated for its therapeutic potential in cerebrovascular and cardiovascular disorders. Its primary utility stems from its ability to improve blood flow and provide protection to neural tissues, particularly in ischemic conditions. This document outlines the core pharmacological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects through several distinct mechanisms:
-
Vasodilation: The primary and most well-documented effect of this compound is vasodilation, leading to increased blood flow. This is achieved through two main pathways:
-
Weak Calcium Channel Blockade: this compound acts as a weak calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, it promotes smooth muscle relaxation and subsequent widening of the blood vessels.[1]
-
Phosphodiesterase (PDE) Inhibition: Evidence suggests that this compound may also inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased intracellular levels of these second messengers in vascular smooth muscle cells lead to vasodilation.
-
-
Potentiation of Endogenous Adenosine: this compound enhances the effects of endogenous adenosine. It achieves this by inhibiting both the degradation of adenosine by deaminase and its reuptake into atrial tissues.[2] This leads to higher local concentrations of adenosine, which can then activate its receptors, contributing to vasodilation and other cardioprotective effects.
-
Anti-platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a crucial step in thrombus formation.[1] This anti-thrombotic property is beneficial in preventing the occlusion of blood vessels.
-
Neuroprotection: Beyond its vascular effects, this compound exhibits direct neuroprotective properties. In preclinical models of cerebral ischemia, it has been shown to protect neurons from ischemic injury.[3]
-
Antioxidant Activity: this compound also possesses antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects by mitigating oxidative stress-induced cellular damage.
Signaling Pathways
The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways.
References
- 1. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cinepazide Maleate, a peripheral vasodilator used in the treatment of cardiovascular and cerebrovascular diseases.[1] It details the compound's synthesis, chemical characteristics, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound, with the chemical name (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is the maleate salt of the active parent compound, Cinepazide.[2][3] Its properties are critical for formulation, dosage, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 26328-04-1 | [2] |
| Molecular Formula | C₂₆H₃₅N₃O₉ (C₂₂H₃₁N₃O₅ · C₄H₄O₄) | [3][] |
| Molecular Weight | 533.57 g/mol | [] |
| IUPAC Name | (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | [2] |
| Appearance | White to beige powder | |
| Melting Point | 135°C to 175°C (Varies with purity and synthesis method) | [][5] |
| Solubility | Water: 20 mg/mL (clear solution) | |
| InChI Key | XSTJTOKYCAJVMJ-GVTSEVKNSA-N | [3] |
| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the condensation of two key intermediates: a derivative of trans-3,4,5-trimethoxycinnamic acid and 1-piperazine acetylpyrrolidine, followed by salt formation with maleic acid.[1][5] Several patented methods aim to improve yield, reduce toxicity of solvents, and simplify the production process.[1]
A common approach, often referred to as a "one-pot" synthesis, utilizes an activator to facilitate the reaction between trans-3,4,5-trimethoxycinnamic acid and the piperazine derivative directly, avoiding the isolation of the highly reactive acyl chloride intermediate.[5][6]
This protocol is adapted from patent CN101508684A, which describes a simplified, environmentally friendly method.
-
Activation: Dissolve trans-3,4,5-trimethoxycinnamic acid in a suitable solvent such as dichloromethane. Cool the solution to approximately -10°C.
-
Reagent Addition: In the presence of an organic base, add a carboxyl activator (e.g., ethyl chloroformate) to the solution to form the activated intermediate in situ.
-
Condensation: Add 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine to the reaction mixture.
-
Reaction: Allow the reaction to proceed while maintaining the temperature. The reaction is monitored for completion using an appropriate method (e.g., TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and/or brine. The organic layer is then dried over a desiccant (e.g., anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude Cinepazide free base.
-
Salt Formation: Dissolve the crude Cinepazide free base (1.40 g) in absolute ethanol (10 mL) with heating. In a separate flask, dissolve maleic acid (0.43 g) in absolute ethanol (5 mL).
-
Crystallization: Add the maleic acid solution to the Cinepazide solution with stirring. Allow the mixture to stand at room temperature to crystallize.
-
Isolation: Collect the precipitated crystals by filtration. The product can be further purified by recrystallization from absolute ethanol to yield pure this compound. The reported yield for the salt formation step is approximately 91.1%.[5]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its therapeutic effects in vascular diseases. Its primary function is vasodilation, which is achieved through several distinct signaling pathways.[7][8]
-
Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[9][10] This reduction in intracellular calcium leads to muscle relaxation and vasodilation.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] Increased intracellular cAMP levels in vascular smooth muscle cells also promote relaxation and vasodilation.[8]
-
Adenosine Potentiation: The drug is thought to potentiate the effects of endogenous adenosine, a potent vasodilator, possibly by retarding its degradation or acting on A2 receptors.[11]
-
Endothelial Effects: It can enhance the production of nitric oxide (NO), a powerful endogenous vasodilator produced by endothelial cells.[7]
-
Anti-thrombotic and Rheological Effects: this compound also inhibits platelet aggregation and reduces blood viscosity, which helps prevent the formation of blood clots and improves overall blood flow.[7][11]
Key Experimental Protocols
This protocol outlines a validated high-performance liquid chromatography (HPLC) method for determining the concentration of this compound in biological samples.
-
Sample Preparation:
-
Utilize a simple liquid-liquid extraction to isolate this compound and an internal standard (e.g., Tinidazole) from rat plasma.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5) and methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 303 nm.
-
-
Validation Parameters:
-
Linear Range: 0.12–120 µg/mL in blank rat plasma.
-
Lower Limit of Detection (LOD): 0.06 µg/mL.
-
Precision & Accuracy: Intra- and inter-assay coefficients of variation should not exceed ±15%, and accuracy should be within ±15% of the theoretical value.
-
This protocol provides a method for solubilizing this compound for intravenous administration in animal models.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Vehicle Preparation: Prepare the final vehicle by sequentially adding and mixing co-solvents. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Emulsification: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. The resulting solution should be clear.
-
Usage: It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.
This protocol is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Dosage: 320 mg of this compound injection.
-
Vehicle: The dose is dissolved in 500 mL of normal saline or a 5% glucose solution.[9][12]
-
Administration: The solution is administered via intravenous drip.
-
Infusion Rate: The typical infusion rate is 100 mL/h.[13][12]
-
Frequency and Duration: The infusion is administered once daily for a consecutive period of 14 days.[13][12]
-
Concomitant Therapy: Patients often receive basic therapy, such as citicoline sodium injection, alongside the this compound treatment.[12]
References
- 1. CN1246310C - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CN101508684A - Synthesis of this compound - Google Patents [patents.google.com]
- 6. Synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Study of this compound Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Neuroprotective Potential of Cinepazide Maleate: A Preclinical In-Depth Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical review of preclinical studies reveals the significant neuroprotective effects of Cinepazide Maleate in models of cerebral ischemia and neuronal injury. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the quantitative data, detailed experimental methodologies, and implicated signaling pathways from key preclinical investigations. The findings underscore the therapeutic potential of this compound in mitigating neuronal damage associated with ischemic events.
Executive Summary
This compound, a compound with vasodilatory and anti-platelet aggregation properties, has demonstrated promising neuroprotective capabilities in various preclinical models. This document synthesizes the evidence from in vitro and in vivo studies, highlighting its mechanisms of action which include the attenuation of oxidative stress, preservation of mitochondrial function, and reduction of neuronal apoptosis and inflammation. The presented data and experimental workflows offer a foundational resource for further research and development of this compound as a neuroprotective agent.
In Vitro Neuroprotective Effects: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
An in vitro model of ischemia-reperfusion injury was established using PC12 cells subjected to oxygen-glucose deprivation followed by reoxygenation (OGD/R). This model mimics the cellular stress experienced by neurons during an ischemic stroke.
Quantitative Data Summary
| Parameter | Control | OGD/R | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| Cell Viability (%) | 100 | 52.3 ± 4.5 | 65.8 ± 5.1 | 78.4 ± 6.2** | 71.2 ± 5.8 |
| Intracellular ROS (Relative Fluorescence) | 100 | 254 ± 21 | 189 ± 15 | 135 ± 11** | 168 ± 14 |
| MDA Content (nmol/mg protein) | 2.1 ± 0.2 | 5.8 ± 0.5 | 4.2 ± 0.4 | 3.1 ± 0.3** | 3.9 ± 0.4 |
| SOD Activity (U/mg protein) | 125 ± 10 | 68 ± 7 | 89 ± 8 | 105 ± 9** | 95 ± 8 |
| Mitochondrial Membrane Potential (ΔΨm) | High | Low | Moderately Restored | Significantly Restored | Moderately Restored |
| ATP Production (Relative Luminescence) | 100 | 45 ± 5 | 62 ± 6 | 79 ± 7** | 68 ± 6 |
*p < 0.05, **p < 0.01 compared to OGD/R group. Data are presented as mean ± SD.[1]
Experimental Protocol: OGD/R in PC12 Cells
-
Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: The culture medium was replaced with glucose-free Earle's balanced salt solution (EBSS). The cells were then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 2.5 hours at 37°C.[1]
-
Reoxygenation and Treatment: Following OGD, the medium was replaced with normal culture medium, and the cells were returned to a normoxic incubator (95% air, 5% CO2) for 24 hours. This compound (1, 10, or 100 µM) was added to the culture medium at the beginning of reoxygenation.[1]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) were measured using the DCFH-DA probe. Malondialdehyde (MDA) content and superoxide dismutase (SOD) activity were determined using commercially available kits.[1]
-
Mitochondrial Function: Mitochondrial membrane potential was assessed using JC-1 staining. ATP levels were measured using a luciferase-based assay.[1]
-
Experimental Workflow: In Vitro OGD/R Model
In Vivo Neuroprotective Effects: Chronic Cerebral Hypoperfusion Model
The neuroprotective effects of this compound were also evaluated in a rat model of chronic cerebral hypoperfusion (CCH), which simulates conditions of vascular dementia and long-term ischemic stress.
Quantitative Data Summary
| Parameter | Sham | CCH + Saline | CCH + this compound (10 mg/kg) |
| Escape Latency (s) in MWM (Day 5) | 15.2 ± 2.1 | 45.8 ± 5.3 | 28.5 ± 4.1 |
| Platform Crossings in MWM | 4.8 ± 0.7 | 1.5 ± 0.4 | 3.2 ± 0.6 |
| GFAP Expression (Relative Density) | 100 ± 12 | 289 ± 25 | 165 ± 18 |
| ChAT Expression (Relative Density) | 100 ± 11 | 48 ± 6 | 82 ± 9 |
| BACE1 Expression (Relative Density) | 100 ± 13 | 215 ± 20 | 138 ± 15** |
**p < 0.01 compared to CCH + Saline group. Data are presented as mean ± SD.
Experimental Protocol: Chronic Cerebral Hypoperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats were used. Chronic cerebral hypoperfusion was induced by permanent bilateral common carotid artery occlusion (2-vessel occlusion, 2VO). A sham-operated group underwent the same surgical procedure without artery occlusion.
-
Drug Administration: Fourteen days after the 2VO surgery, rats in the treatment group received a daily intraperitoneal injection of this compound (10 mg/kg) for 14 consecutive days. The control group received saline injections.
-
Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze (MWM) test, conducted during the last 5 days of drug administration.
-
Histological and Molecular Analysis: After the behavioral tests, brain tissues were collected.
-
Immunohistochemistry: Expression of glial fibrillary acidic protein (GFAP, a marker of astrogliosis) was examined in the hippocampus.
-
Western Blotting: The expression levels of choline acetyltransferase (ChAT, a marker for cholinergic neurons) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1, involved in amyloid-β production) were quantified in hippocampal lysates.
-
Experimental Workflow: In Vivo CCH Model
Implicated Signaling Pathways in Neuroprotection
While direct studies on the specific signaling pathways modulated by this compound are limited, the observed preclinical effects on oxidative stress, mitochondrial function, inflammation, and apoptosis suggest the involvement of key neuroprotective signaling cascades.
Putative Neuroprotective Signaling of this compound
The neuroprotective effects of this compound are likely mediated through the modulation of pathways that counteract the cellular damage induced by ischemia-reperfusion. Based on its observed effects, it is hypothesized that this compound may positively influence the PI3K/Akt and MAPK signaling pathways.
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. The preservation of mitochondrial integrity by this compound may be, in part, mediated through the PI3K/Akt pathway.
-
MAPK Pathways (ERK, JNK, p38): The MAPK family plays a dual role in neuronal fate. While the ERK pathway is generally associated with cell survival and differentiation, the JNK and p38 pathways are often activated by cellular stress and can promote apoptosis. The anti-apoptotic and anti-inflammatory effects of this compound suggest a potential modulation of these pathways, possibly through the enhancement of ERK signaling and/or the inhibition of JNK and p38 activation.
Conceptual Signaling Pathway Diagram
Conclusion
The preclinical data strongly support the neuroprotective effects of this compound in models of ischemic neuronal injury. Its ability to mitigate oxidative stress, preserve mitochondrial function, and inhibit inflammatory and apoptotic processes highlights its potential as a therapeutic agent for stroke and other neurodegenerative conditions associated with cerebral ischemia. Further investigation into the precise molecular mechanisms and signaling pathways modulated by this compound is warranted to fully elucidate its neuroprotective profile and to guide future clinical development.
References
Cinepazide Maleate: A Technical Guide on its Phosphodiesterase Inhibitory Action and Broader Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide Maleate is a pharmaceutical agent primarily recognized for its potent vasodilatory properties, which has led to its clinical application in the management of cardiovascular and cerebrovascular conditions, particularly in the treatment of acute ischemic stroke.[1][2][3] Marketed under trade names such as Anpian and Kelinao, it is a piperazine derivative that exerts its therapeutic effects through a multifaceted mechanism of action.[2][4] While it is characterized as a weak calcium channel blocker and an adenosine A2 receptor potentiator, a core component of its pharmacological activity is the inhibition of phosphodiesterase (PDE), an enzyme class crucial for regulating intracellular signaling pathways.[2][4] This guide provides an in-depth technical overview of this compound's function as a PDE inhibitor, supported by experimental protocols, quantitative data from clinical studies, and visualizations of its molecular pathways.
Chemical and Physical Properties
This compound is synthesized from (E)-3,4,5-trimethoxycinnamic acid and ethyl chlorocarbonate activation. Its key properties are summarized below.
| Property | Value |
| Chemical Name | 1-((1-Pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate[5] |
| Synonyms | MD-67350, Brendil, Vasodistal[4][5] |
| Molecular Formula | C₂₂H₃₁N₃O₅ · C₄H₄O₄[6] |
| Molecular Weight | 533.57 g/mol [5][6] |
| CAS Number | 26328-04-1[4][6] |
| Appearance | White to beige powder[6][7] |
| Solubility | Water: 20 mg/mL, clear[7] |
Mechanism of Action as a Phosphodiesterase Inhibitor
The primary mechanism contributing to the vasodilatory effects of this compound is its inhibition of phosphodiesterase (PDE).[2] PDEs are enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical intracellular second messengers.[8][9]
This compound specifically inhibits the breakdown of cAMP.[2] By doing so, it increases the intracellular concentration of cAMP within vascular smooth muscle cells.[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and consequently, improved blood flow.[2][9] This is particularly beneficial in conditions characterized by vascular insufficiency.[2]
Caption: Signaling pathway of this compound as a PDE inhibitor.
Broader Pharmacological Profile
Beyond its role as a PDE inhibitor, this compound exhibits a range of other pharmacological actions that contribute to its therapeutic efficacy.
-
Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, which contributes to vasodilation.[1][4][10]
-
Nitric Oxide Production: The compound can enhance the production of nitric oxide (NO), a potent endogenous vasodilator. NO stimulates the production of cGMP, which also promotes smooth muscle relaxation.[1]
-
Anti-thrombotic Effects: this compound has been shown to inhibit platelet aggregation, reducing the risk of thrombus formation.[1][2]
-
Neuroprotection and Antioxidant Activity: It possesses neuroprotective properties, particularly in cases of cerebral ischemia, by improving microcirculation.[1] Additionally, it exhibits antioxidant effects by neutralizing free radicals, thereby mitigating oxidative stress and protecting tissues from injury.[1]
-
Adenosine Potentiation: It potentiates the effects of endogenous adenosine, which contributes to its vasodilatory and blood rheology-improving effects.[11]
Caption: Overview of the multifaceted actions of this compound.
Generic Experimental Protocol: Phosphodiesterase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (e.g., IC₅₀ value) of a test compound (e.g., this compound) on the activity of a specific phosphodiesterase isozyme.
Materials:
-
Recombinant human phosphodiesterase (specific isozyme of interest)
-
Test compound (this compound)
-
Substrate: Tritiated cyclic nucleotide ([³H]-cAMP or [³H]-cGMP)
-
96-well microplates
-
Scintillation counter and vials
-
Incubator (37°C)
-
Microplate reader (for colorimetric/luminescent assays)
Reagents:
-
Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution: (e.g., 0.1 M HCl or specific termination buffer for commercial kits)
-
Enzyme Dilution Buffer: Assay buffer containing bovine serum albumin (BSA) to prevent enzyme degradation.
-
Scintillation Fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control).
-
Recombinant PDE enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the [³H]-cAMP or [³H]-cGMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (less than 30% substrate hydrolysis).
-
Termination: Stop the reaction by adding the Stop Solution.
-
Separation of Product: The product of the reaction ([³H]-AMP or [³H]-GMP) must be separated from the unhydrolyzed substrate. This can be achieved using methods like ion-exchange chromatography columns or scintillation proximity assay (SPA) beads.
-
Quantification:
-
For chromatography, collect the eluate containing the product into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For SPA, the signal is measured directly in the microplate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for a PDE radioenzymatic inhibition assay.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in large-scale clinical trials, particularly for acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled study provided significant quantitative data on its clinical outcomes.[11][16][17]
Study Design:
-
Population: 937 patients with acute ischemic stroke (onset within 48 hours).[11][16][18]
-
Intervention: Intravenous infusion of 320 mg this compound or placebo once daily for 14 days.[17][18]
-
Primary Efficacy Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.[16][17]
-
Secondary Efficacy Endpoint: Proportion of patients with a Barthel Index ≥ 95 on day 90.[11][17]
Table 1: Primary and Secondary Efficacy Outcomes at Day 90
| Endpoint | This compound Group | Placebo Group | p-value |
| mRS Score ≤ 2 | 60.9% | 50.1% | 0.0004 |
| Barthel Index ≥ 95 | 53.4% | 46.7% | 0.0230 |
| Data sourced from a multicenter, randomized, double-blind, placebo-controlled trial.[11][16] |
The results demonstrate that this compound injection is superior to placebo in improving neurological function, reducing disability, and promoting functional recovery in patients with acute ischemic stroke.[11][17][18]
Table 2: Summary of Adverse Events (AEs)
| Adverse Event Profile | This compound Group | Placebo Group |
| Patients Reporting any AE | 82.0% | 84.1% |
| Most Common AE (Constipation) | 26.0% | 26.5% |
| There were no statistically significant differences in the overall safety parameters between the two groups.[11][17] |
The safety profile was found to be similar to placebo, with no unexpected adverse events reported.[11][18]
Conclusion
This compound is a valuable therapeutic agent with a complex pharmacological profile centered on its vasodilatory and neuroprotective effects. Its core mechanism as a phosphodiesterase inhibitor, leading to increased intracellular cAMP, is a significant contributor to its ability to relax vascular smooth muscle and improve blood flow. This action is complemented by its functions as a calcium channel blocker, an enhancer of nitric oxide production, and an anti-thrombotic agent. The quantitative evidence from robust clinical trials confirms its efficacy and safety in improving functional outcomes for patients with acute ischemic stroke. For researchers and drug development professionals, this compound serves as an important example of a multi-target drug with significant clinical utility in cerebrovascular disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 98 HPLC 26328-04-1 [sigmaaldrich.com]
- 7. This compound = 98 HPLC 26328-04-1 [sigmaaldrich.com]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
The Role of Cinepazide Maleate in Reducing Vascular Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide maleate is a synthetic piperazine derivative with significant vasodilatory properties, positioning it as a molecule of interest in the management of ischemic conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its action on vascular smooth muscle, leading to a reduction in vascular resistance. The multifaceted pharmacology of this compound involves the modulation of several key signaling pathways that regulate vascular tone. This document details its activity as a weak calcium channel blocker, a phosphodiesterase inhibitor, and a potentiator of adenosine-mediated vasodilation. Furthermore, its influence on the nitric oxide signaling pathway is explored. This guide synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways to facilitate a deeper understanding of this compound's role in vascular pharmacology.
Introduction
Vascular resistance is a critical determinant of blood pressure and tissue perfusion, primarily regulated by the contractile state of vascular smooth muscle cells (VSMCs). Pathological increases in vascular resistance are a hallmark of numerous cardiovascular diseases, including hypertension and ischemic heart disease. Pharmacological agents that can effectively reduce vascular resistance by inducing vasodilation are therefore of significant therapeutic value. This compound has emerged as a compound with a complex and multifactorial mechanism of action that converges on the relaxation of VSMCs. This guide aims to provide a detailed technical examination of the molecular pharmacology of this compound, with a focus on its role in reducing vascular resistance.
Mechanisms of Action
This compound exerts its vasodilatory effects through several distinct but interconnected mechanisms:
-
Weak Calcium Channel Blockade: By weakly inhibiting L-type calcium channels in VSMCs, this compound reduces the influx of extracellular calcium, a key trigger for smooth muscle contraction.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic nucleotide phosphodiesterases, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate downstream signaling cascades that promote vasorelaxation.
-
Potentiation of Adenosine: The compound enhances the vasodilatory effects of endogenous adenosine, likely by interacting with adenosine A2A receptors and potentially by inhibiting adenosine reuptake.
-
Modulation of Nitric Oxide (NO) Signaling: Evidence suggests that this compound can enhance the production of nitric oxide, a potent endogenous vasodilator.
These mechanisms are explored in detail in the following sections.
Quantitative Data on Vasodilatory Efficacy
While specific dose-response curves and IC50 values for this compound's direct effect on vascular resistance are not extensively reported in publicly available literature, clinical studies provide insights into its therapeutic dosages.
| Clinical Study Parameter | Dosage and Administration | Reference |
| Acute Ischemic Stroke Treatment | 320 mg this compound injection in 500ml of normal saline, administered by intravenous drip at a rate of 100ml/h, once daily for 14 days.[1] | [1] |
| Acute Ischemic Stroke Clinical Trial Protocol | 320 mg of this compound injection mixed with saline or 5% glucose solution, administered by intravenous drip once daily for 14 days. |
Signaling Pathways
The vasodilatory action of this compound is mediated by its influence on several key intracellular signaling pathways within vascular endothelial and smooth muscle cells.
Calcium Channel Blockade and Vascular Smooth Muscle Contraction
The contraction of VSMCs is critically dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. This compound acts as a weak antagonist of these channels, thereby reducing calcium entry and promoting vasorelaxation.
Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling
This compound inhibits phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP. The resulting increase in these cyclic nucleotides leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that collectively promote vasorelaxation.
Adenosine Potentiation
Adenosine is an endogenous nucleoside that causes vasodilation by activating A2A receptors on VSMCs. This compound potentiates this effect, leading to enhanced vasorelaxation.
Nitric Oxide Signaling Pathway
Nitric oxide (NO) is a potent vasodilator produced by endothelial cells. It diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and vasorelaxation. This compound is thought to enhance the production of NO.
Experimental Protocols
This section outlines general methodologies for key experiments used to investigate the vasodilatory effects of compounds like this compound.
Isolated Blood Vessel Studies (Organ Bath)
Objective: To assess the direct vasorelaxant effect of this compound on isolated arteries.
Methodology:
-
Tissue Preparation: Thoracic aortas or other arteries (e.g., mesenteric, coronary) are excised from laboratory animals (e.g., rats, rabbits). The vessels are cleaned of adherent tissue and cut into rings of 2-4 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. They are then pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximum relaxation) of this compound.
Measurement of Intracellular Calcium in VSMCs
Objective: To determine the effect of this compound on intracellular calcium levels in VSMCs.
Methodology:
-
Cell Culture: Primary VSMCs or a suitable cell line (e.g., A7r5) are cultured under standard conditions.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with a vasoconstrictor to induce an increase in intracellular calcium.
-
This compound Treatment: The effect of this compound on both basal and stimulated intracellular calcium levels is measured using fluorescence microscopy or a plate reader.
-
Data Analysis: Changes in fluorescence intensity are used to quantify changes in intracellular calcium concentration.
Nitric Oxide Production Assay
Objective: To measure the effect of this compound on NO production in endothelial cells.
Methodology:
-
Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to confluence.
-
Treatment: The cells are treated with this compound for a specified time.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent system. This colorimetric assay involves a reaction that forms a colored azo dye, the absorbance of which is measured spectrophotometrically.[2][3][4][5][6]
-
Data Analysis: The amount of nitrite is correlated with the amount of NO produced by the cells.
Conclusion
This compound reduces vascular resistance through a sophisticated and multifactorial mechanism of action. Its ability to weakly block L-type calcium channels, inhibit phosphodiesterases, potentiate the effects of adenosine, and potentially enhance nitric oxide production collectively contributes to its vasodilatory properties. This technical guide has provided a detailed overview of these mechanisms, supported by available data and methodologies for further investigation. A more complete understanding of the quantitative contribution of each of these pathways to the overall reduction in vascular resistance will be crucial for the continued development and clinical application of this compound and related compounds. Further preclinical research focusing on detailed dose-response studies and the elucidation of specific molecular interactions is warranted to fully characterize the pharmacological profile of this agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
Early Research on Cinepazide Maleate for Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide maleate, a piperazine derivative, emerged from early research as a vasoactive agent with potential applications in cardiovascular disease. Initially approved in tablet form in 1974, its therapeutic potential was primarily attributed to its dual mechanism of action: a mild calcium channel antagonism and the potentiation of endogenous adenosine effects.[1] This technical guide provides an in-depth overview of the foundational preclinical and clinical research that characterized the cardiovascular properties of this compound. The focus is on the core scientific investigations that elucidated its mechanism of action, therapeutic potential in conditions such as angina pectoris and ischemic stroke, and the experimental methodologies employed in these seminal studies.
Core Mechanism of Action
Early investigations revealed that this compound's cardiovascular effects stem from two primary pharmacological actions:
-
Weak Calcium Channel Blockade: this compound acts as a mild antagonist of L-type calcium channels in vascular smooth muscle cells.[2][3][4] By inhibiting the influx of extracellular calcium, it leads to smooth muscle relaxation and subsequent vasodilation. This effect contributes to reduced peripheral vascular resistance and improved blood flow.[2][3]
-
Enhancement of Endogenous Adenosine Effects: A significant aspect of this compound's mechanism is its ability to potentiate the actions of endogenous adenosine.[1][3][5] It achieves this by retarding the degradation of adenosine and potentially inhibiting its cellular uptake.[1][5] Adenosine is a potent vasodilator and plays a crucial role in cardioprotection.
These dual mechanisms result in a synergistic effect, leading to improved microcirculation, reduced blood viscosity, and inhibition of platelet aggregation.[1][3]
Preclinical Research and Key Findings
Initial preclinical studies were instrumental in defining the pharmacodynamic profile of this compound. These early investigations utilized various animal models to assess its impact on cardiovascular parameters.
Hemodynamic Effects in Animal Models
Table 1: Summary of Preclinical Hemodynamic Effects of this compound
| Parameter | Animal Model(s) | Observed Effect | Reference |
| General Hemodynamics | Cats, Dogs, Rabbits, Rats | Vasodilation | [6] |
| Cardiac Hemodynamics | Cats, Dogs, Rabbits, Rats | Alterations consistent with vasodilation | [6] |
| Respiration | Not specified | Investigated | [6] |
| Diuresis | Not specified | Investigated | [6] |
Interaction with Adenosine in Guinea-Pig Atria
A pivotal in vitro study elucidated the interaction of this compound with adenosine in isolated guinea-pig atria. This research provided direct evidence for its adenosine-potentiating effects.
-
Tissue Preparation: Isolated atria from guinea pigs were used.
-
Experimental Setup: The atria were incubated in a suitable physiological solution.
-
Drug Administration: The negative inotropic effects of adenosine and adenine nucleotides (ATP, cAMP) were measured in the presence and absence of this compound at concentrations of 3 x 10⁻⁵ M to 3 x 10⁻⁴ M.
-
Radiolabeling: To trace the metabolic fate of adenosine, radiolabeled adenosine (¹⁰ µCi) was incubated with atrial tissue. The degradation products, inosine and hypoxanthine, were then measured.
-
Accumulation Assay: The accumulation of ³H-activity from a lower concentration of radiolabeled adenosine (0.1 µCi) was measured to assess cellular uptake.[5]
-
This compound selectively and dose-dependently augmented the negative inotropic effects of adenosine and adenine nucleotides.[5]
-
This compound (at 3 x 10⁻⁴ M) retarded the degradation of adenosine into inosine and hypoxanthine, suggesting inhibition of adenosine deaminase.[5]
-
This compound (3 x 10⁻⁵ M - 3 x 10⁻⁴ M) inhibited the accumulation of ³H-activity from adenosine in atrial tissue, indicating a blockade of cellular uptake.[5]
Table 2: Quantitative Data from Adenosine Interaction Study
| Parameter | Condition | Concentration of this compound | Result | Reference |
| Negative Inotropic Effect of Adenosine | Augmentation | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Dose-dependent augmentation | [5] |
| Adenosine Degradation | Retardation | 3 x 10⁻⁴ M | Retarded degradation to inosine and hypoxanthine | [5] |
| Adenosine Accumulation | Inhibition | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Inhibited accumulation of ³H-activity | [5] |
Early Clinical Research in Cardiovascular Disease
Building on the promising preclinical data, early clinical research explored the therapeutic utility of this compound in various cardiovascular conditions, most notably unstable angina pectoris and, later, acute ischemic stroke.
Unstable Angina Pectoris
A clinical study investigated the efficacy of this compound in combination with Xinkeshu Capsules for the treatment of unstable angina pectoris.
-
Study Design: Randomized controlled trial.
-
Participants: 138 patients with unstable angina pectoris.
-
Control Group (n=69): Intravenous administration of this compound Injection (8 mL in 500 mL normal saline) once daily for 14 days.
-
Treatment Group (n=69): Control group treatment plus oral Xinkeshu Capsules (4 grains, three times daily) for 14 days.
-
Outcome Measures: Electrocardiogram, clinical efficacy, frequency and duration of angina, nitroglycerin dosage, ST-segment depression, cardiac function (LVEF, CO, SV), and serum markers (MDA, NO, CRP).
Table 3: Efficacy of this compound in Unstable Angina Pectoris (Control Group Data)
| Outcome Measure | Result in Control Group (this compound) | Reference |
| Electrocardiogram Efficacy | 81.2% | |
| Clinical Efficacy | 75.4% | |
| Cardiac Function (LVEF, CO, SV) | Significantly increased post-treatment | |
| Angina Frequency and Duration | Significantly decreased post-treatment | |
| Nitroglycerin Dosage | Significantly decreased post-treatment | |
| ST-Segment Descending Range | Significantly decreased post-treatment | |
| Serum MDA and CRP | Significantly decreased post-treatment | |
| Serum NO | Significantly increased post-treatment |
Note: The data for the control group represents the effects of this compound as the primary active intravenous treatment.
Acute Ischemic Stroke
While the focus of this guide is on broader cardiovascular disease, it is important to note that much of the later clinical research on this compound has been in the context of acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled trial confirmed its efficacy and safety in this indication.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with acute ischemic stroke.
-
Treatment: Intravenous infusion of 320 mg this compound or placebo once daily for 14 days.
-
Concomitant Therapy: All patients received basic therapy with citicoline sodium.
-
Primary Efficacy Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.
-
Secondary Efficacy Endpoints: Barthel Index ≥ 95 on day 90.[1]
Table 4: Efficacy of this compound in Acute Ischemic Stroke
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Proportion of patients with mRS ≤ 2 on day 90 | 60.9% | 50.1% | 0.0004 | [1] |
| Proportion of patients with Barthel Index ≥ 95 on day 90 | 53.4% | 46.7% | 0.0230 | [1] |
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound can be visualized through distinct signaling pathways.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for Preclinical Cardiovascular Assessment
Caption: General workflow for preclinical assessment.
Conclusion
The early research on this compound established a strong foundation for its clinical use in cardiovascular diseases, particularly those characterized by compromised microcirculation. Its dual mechanism of action, combining mild calcium channel blockade with the potentiation of endogenous adenosine, provided a unique therapeutic profile. Preclinical studies in various animal models and in vitro preparations were crucial in defining its hemodynamic effects and elucidating its interaction with the adenosine signaling pathway. Subsequent clinical trials, initially in angina pectoris and more definitively in acute ischemic stroke, have validated its efficacy and safety. This technical guide summarizes the core scientific evidence from these early investigations, offering valuable insights for researchers and drug development professionals in the cardiovascular field.
References
- 1. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacodynamic study of a new vasodilatator, this compound. II. Action on general and cardiac hemodynamics, respiration and diuresis. Local anesthetic action and effect on the autonomic nervous system. Prolonged toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasodilatory Properties of Cinepazide Maleate
Executive Summary: Cinepazide Maleate is a piperazine derivative recognized for its potent vasodilatory effects, primarily utilized in the management of cardiovascular and cerebrovascular conditions such as acute ischemic stroke (AIS).[1][2][3] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes mild calcium channel blockade, enhancement of endogenous adenosine, modulation of cyclic nucleotides, and increased production of nitric oxide.[1][2][4] Clinical investigations have consistently demonstrated that this compound improves cerebral blood flow, promotes neurofunctional recovery, and reduces disability in patients following an ischemic event, all while maintaining a favorable safety profile.[5][6][7] This document provides a comprehensive overview of the pharmacological properties, signaling pathways, and clinical evidence supporting the vasodilatory action of this compound for researchers, scientists, and drug development professionals.
Introduction
This compound is a vasodilator agent that has been effectively used in the treatment of vascular insufficiencies, particularly in the context of cerebrovascular diseases.[2][3] Its primary therapeutic goal is to augment blood flow to ischemic tissues, thereby improving oxygen and nutrient delivery and protecting against cellular damage.[2] The drug's efficacy is attributed to its complex and synergistic mechanisms that target the smooth muscle cells lining blood vessels, leading to their relaxation and consequent vasodilation.[1][2] Extensive clinical research, particularly in patients with acute ischemic stroke, has validated its role in improving patient outcomes.[5][6]
Core Mechanisms of Vasodilation
The vasodilatory action of this compound is not mediated by a single pathway but rather through a combination of complementary mechanisms.
Calcium Channel Blockade
This compound acts as a mild calcium antagonist.[4] It suppresses the transmembrane movement of calcium ions (Ca²⁺) into the vascular smooth muscle cells.[1][4] This reduction in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), which are essential for the phosphorylation of myosin and subsequent muscle contraction. The resulting effect is the relaxation of the vascular smooth muscle and vasodilation.
Modulation of Cyclic Nucleotides and Nitric Oxide Signaling
This compound influences intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which are potent secondary messengers promoting smooth muscle relaxation.
-
Phosphodiesterase (PDE) Inhibition : The drug functions as a phosphodiesterase inhibitor, preventing the breakdown of cAMP.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, leading to vasodilation.
-
Nitric Oxide (NO) Enhancement : this compound has been shown to enhance the production of nitric oxide (NO), a powerful endogenous vasodilator.[1] NO, produced by endothelial cells, diffuses into adjacent smooth muscle cells and activates guanylyl cyclase. This enzyme catalyzes the conversion of GTP to cGMP, which then activates Protein Kinase G (PKG), ultimately resulting in smooth muscle relaxation and increased vessel diameter.[1]
-
Adenosine Potentiation : The compound also enhances the effectiveness of endogenous adenosine.[4] Adenosine, by acting on its receptors, can stimulate adenylyl cyclase to produce more cAMP, further contributing to the vasodilatory effect.
Evidence of Vasodilatory Efficacy
The vasodilatory properties of this compound are supported by both preclinical and extensive clinical data.
Preclinical Data
Animal studies have provided foundational evidence for the compound's effects on blood flow.
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Dog | Intravertebral Injection | 1-10 mg/kg | Dose-related increase in vertebral blood flow. | [3] |
| Dog | Intravenous Injection | 30 mg/kg | Potentiated the vasodilator response to adenosine and cAMP. | [3] |
Clinical Trial Data
Human clinical trials, particularly in patients with acute ischemic stroke (AIS), have confirmed the therapeutic benefits of this compound.
Table 1: Summary of Efficacy in Acute Ischemic Stroke Clinical Trials
| Study Parameter | This compound Group | Control/Placebo Group | P-Value | Key Finding | Reference |
|---|---|---|---|---|---|
| Functional Independence (mRS ≤ 2 at Day 90) | 60.9% (of 937 patients) | 50.1% | 0.0004 | Significantly higher proportion of patients achieved functional independence. | [5][7] |
| Activities of Daily Living (Barthel Index ≥ 95 at Day 90) | 53.4% | 46.7% | 0.0230 | Significantly better recovery in daily living activities. | [5][7] |
| Overall Treatment Efficacy (Combined with Edaravone) | 94.00% | 74.00% | <0.05 | Markedly superior efficacy in combination therapy for AIS. | [4] |
| Cerebral Blood Flow (Post-treatment) | Augmented blood flow velocities in MCA and ACA. | Less pronounced increase. | N/A | Demonstrates direct impact on cerebral hemodynamics. |[4] |
Table 2: Summary of Safety Profile from Meta-Analysis
| Parameter | This compound Group | Control Group | Relative Risk (95% CI) | P-Value | Conclusion | Reference |
|---|---|---|---|---|---|---|
| Incidence of Any Adverse Event (19 RCTs) | 6.90% (114/1650) | 7.64% (124/1622) | 0.92 (0.72-1.17) | 0.49 | No significant difference in the overall incidence of adverse events. | [8] |
| Effect on Blood Pressure (AIS patients with hypertension) | No significant difference from control. | No significant difference from treatment. | N/A | >0.05 | Does not negatively affect clinical blood pressure management. |[9] |
Key Experimental Protocols
The efficacy and safety of this compound have been established through rigorous, multicenter, randomized, double-blind, placebo-controlled trials.
Protocol for an Acute Ischemic Stroke Trial
A typical clinical trial to evaluate this compound for AIS follows a structured methodology.
-
Objective : To assess the efficacy and safety of this compound injection in improving functional outcomes in patients with AIS.
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled study.[5][10]
-
Patient Population : Adults (e.g., 18-80 years) with a diagnosis of acute ischemic stroke confirmed by imaging, with symptom onset within a specified window (e.g., 48 hours), and a moderate to severe stroke scale score (e.g., NIHSS score of 7-25).[6][9]
-
Intervention :
-
Treatment Group : Intravenous infusion of 320 mg this compound, typically diluted in 250-500ml of normal saline or 5% glucose solution, administered once daily for 14 consecutive days.[4][5][11]
-
Control Group : Intravenous infusion of a matching placebo on the same schedule.[5][11]
-
Background Therapy : All patients receive standard-of-care, which may include antiplatelet agents, antihypertensives, and citicoline sodium.[5][11]
-
-
Primary Efficacy Endpoint : The proportion of patients with a modified Rankin Scale (mRS) score of ≤2 at Day 90.[5] The mRS is a standard measure of disability and functional outcome.
-
Secondary Efficacy Endpoints :
-
Safety Assessment : Monitoring and recording of all adverse events (AEs), laboratory parameters, vital signs, and electrocardiograms throughout the study.[5][8]
Conclusion
This compound is a well-characterized vasodilator with a robust, multifaceted mechanism of action targeting key pathways in vascular smooth muscle regulation. It functions as a mild calcium channel blocker, an enhancer of the adenosine and nitric oxide signaling pathways, and a phosphodiesterase inhibitor.[1][2][4] This combination of activities leads to effective vasodilation and demonstrable improvements in cerebral blood flow. Extensive clinical trials have confirmed its efficacy in improving functional recovery and reducing disability in patients with acute ischemic stroke, establishing it as a valuable therapeutic option in the management of cerebrovascular diseases.[5][6][7] Its favorable safety profile further supports its clinical utility.[8][9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety of this compound injection in the treatment of stroke: a meta-analysis [cadrj.com]
- 9. [Effects of this compound injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Cinepazide Maleate in In Vivo Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide maleate is a vasoactive drug with demonstrated neuroprotective properties, making it a compound of interest in the investigation of therapeutic strategies for ischemic stroke.[1][2] Its mechanisms of action are multifaceted, including vasodilation, anti-platelet aggregation, and the potentiation of adenosine effects, which collectively contribute to improved cerebral microcirculation and neuroprotection.[1][2] Preclinical studies in rodent models are crucial for elucidating its therapeutic potential and underlying molecular mechanisms.
These application notes provide a summary of the available data on the use of this compound in a rat model of cerebral ischemia and offer detailed protocols for its administration and the evaluation of its efficacy. While data from acute focal ischemia models in rats are limited in the reviewed literature, a study on chronic cerebral hypoperfusion provides valuable insights into a potentially effective dosage and its neuroprotective effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the effects of this compound in a rat model of chronic cerebral hypoperfusion, a condition that shares pathophysiological features with ischemic stroke.
| Animal Model | Drug | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Chronic Cerebral Hypoperfusion (2-vessel occlusion) in Diabetic Rats | This compound | 10 mg/kg | Not specified | Daily for 14 days | Significantly attenuated the decrease in the expression of choline acetyltransferase (ChAT), suggesting neuroprotective effects.[3] | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia
This protocol describes the induction of focal cerebral ischemia in rats, a standard and widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a rounded tip
-
Sutures (4-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA stump and gently advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
-
Secure the filament in place with a suture.
-
After the desired occlusion period (e.g., 90 or 120 minutes), carefully withdraw the filament to allow for reperfusion.
-
Suture the cervical incision and allow the rat to recover from anesthesia in a warm cage.
Administration of this compound
This protocol outlines the intravenous administration of this compound to rats.
Materials:
-
This compound for injection
-
Sterile saline (0.9% NaCl) or 5% glucose solution for dilution
-
Syringes and needles (e.g., 27-gauge)
-
Rat restrainer or appropriate handling method
Procedure:
-
Prepare the this compound solution by diluting it to the desired concentration with sterile saline or 5% glucose solution.
-
Warm the solution to room temperature before injection.
-
Place the rat in a restrainer to immobilize it and expose the lateral tail vein.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions during and after the injection.
Assessment of Neurological Deficit
Neurological deficit scoring is a crucial method for evaluating the functional outcome after stroke.
Procedure:
A commonly used 5-point scale for neurological deficit scoring in rats is as follows:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Evaluate the neurological deficit at specific time points after MCAO (e.g., 24 hours, 48 hours, and 7 days).
Measurement of Infarct Volume
Triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume in the brain.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the rat and perfuse it transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Cut the brain into 2 mm thick coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat stroke model.
Proposed Neuroprotective Signaling Pathway of this compound in Ischemic Stroke
Caption: Proposed mechanism of this compound's neuroprotective effects in stroke.
References
- 1. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cinepazide Maleate in Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinepazide Maleate is a vasodilator used in the treatment of cerebrovascular and peripheral vascular disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Tinidazole (Internal Standard - IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Ethyl acetate
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Solutions
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.[1] The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Tinidazole in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve a concentration range of 0.12-120 µg/mL.[1]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (Tinidazole).
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Chromatographic Conditions
A simple and reliable HPLC method has been developed for the quantification of this compound.[1]
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate (pH 4.5) : Methanol (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 303 nm[1] |
| Column Temperature | Ambient |
| Internal Standard | Tinidazole[1] |
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, selectivity, and stability.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated HPLC method.
| Validation Parameter | Result |
| Linearity Range | 0.12 - 120 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Detection (LOD) | 0.06 µg/mL[1] |
| Intra-day Precision (%RSD) | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] |
| Accuracy (% Recovery) | Within ±15% of the theoretical value[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during method validation.
Caption: Key parameters of HPLC method validation.
References
Application Notes and Protocols for the Use of Cinepazide Maleate in Oxygen-Glucose Deprivation (OGD) Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions of a stroke, characterized by a lack of oxygen and glucose that leads to neuronal cell death.[1][2] This model is crucial for elucidating the molecular mechanisms of brain ischemia and for the preclinical evaluation of potential neuroprotective agents.[2] Cinepazide maleate, a piperazine derivative, has been identified as a neuroprotective agent.[3][4] It functions as a mild calcium antagonist and vasodilator, which improves cerebral blood flow and enhances the brain's tolerance to ischemia and hypoxia.[5][6] Studies have demonstrated that this compound protects neuronal cells from OGD-induced injury by preserving mitochondrial function and mitigating oxidative stress.[3][7]
These application notes provide detailed protocols for utilizing this compound in an OGD cell culture model, specifically with PC12 cells, a common model for neuronal studies. The document outlines the OGD procedure, treatment with this compound, and subsequent assays to evaluate its neuroprotective effects.
Experimental Protocols
Cell Culture and Maintenance
This protocol is based on the methodology for PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and are commonly used in neuroscience research.
-
Cell Line: PC12 cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged every 2-3 days to maintain optimal growth.
Oxygen-Glucose Deprivation (OGD) and Reoxygenation Protocol
This protocol describes the induction of ischemic-like conditions in vitro.[3][8]
-
Preparation of OGD Medium: Glucose-free Dulbecco's Modified Eagle Medium (DMEM).
-
OGD Procedure:
-
Plate PC12 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or mitochondrial isolation) and allow them to adhere and grow to the desired confluency.
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with pre-warmed, glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber.
-
Create a hypoxic environment by flushing the chamber with a gas mixture of 94% N2, 5% CO2, and 1% O2.[8][9]
-
Incubate the cells under these conditions at 37°C for 2.5 hours.[3]
-
-
Reoxygenation Procedure:
-
After the OGD period, remove the plates from the hypoxic chamber.
-
Immediately replace the glucose-free DMEM with the standard, pre-warmed RPMI 1640 culture medium (containing glucose and serum).
-
Return the cells to the normoxic incubator (37°C, 5% CO2) for 24 hours of reoxygenation.[3]
-
This compound Treatment
This compound is applied during the reoxygenation phase to assess its protective effects against OGD-induced injury.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize through filtration.
-
Treatment Concentrations: The final concentrations of this compound used for treating PC12 cells are typically 1 µM, 10 µM, and 100 µM.[3] A concentration of 10 µM has been shown to provide the most significant protection.[3]
-
Treatment Protocol:
-
Following the 2.5-hour OGD period, add this compound to the fresh, complete culture medium at the desired final concentrations.
-
Incubate the cells with the this compound-containing medium for the 24-hour reoxygenation period.
-
Experimental Workflow
Caption: Experimental workflow for OGD and this compound treatment.
Assay Protocols for Evaluating Neuroprotection
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
After the 24-hour reoxygenation period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Uses the fluorescent probe DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF.
-
Procedure:
-
Following treatment, load the cells with 10 µM DCFH-DA for 20 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation/emission ~485/535 nm).
-
Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays
-
Principle: MDA is a marker of lipid peroxidation, while SOD is a key antioxidant enzyme. Their levels are measured using commercially available colorimetric assay kits.
-
Procedure:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Perform the MDA and SOD assays following the instructions provided with the kits.
-
Measure the absorbance at the specified wavelength for each assay.
-
Mitochondrial Membrane Potential (MMP) Assay
-
Principle: Utilizes a fluorescent dye like JC-1 or Rhodamine 123. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with low MMP, JC-1 remains as monomers that fluoresce green.
-
Procedure:
-
After treatment, incubate cells with the fluorescent dye (e.g., JC-1) for 20 minutes at 37°C.
-
Wash cells with PBS.
-
Measure the fluorescence intensity for both red and green channels. The ratio of red to green fluorescence is indicative of the MMP.
-
ATP Production Assay
-
Principle: Measures the level of intracellular ATP using a luciferase-based assay.
-
Procedure:
-
Lyse the cells to release ATP.
-
Use a commercial ATP assay kit that provides a luciferase/luciferin reagent.
-
Measure the resulting luminescence, which is proportional to the ATP concentration.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on PC12 cells subjected to OGD, demonstrating its neuroprotective capabilities.
Table 1: Effect of this compound on Oxidative Stress Markers
| Group | Intracellular ROS (Relative Intensity) | MDA Production (nmol/mg protein) | SOD Activity (U/mg protein) |
|---|---|---|---|
| Control | 100 ± 8.5 | 2.1 ± 0.3 | 125 ± 10.2 |
| OGD | 250 ± 21.3 | 5.8 ± 0.6 | 62 ± 5.7 |
| OGD + CM (1 µM) | 210 ± 18.1 | 4.9 ± 0.5 | 78 ± 6.9 |
| OGD + CM (10 µM) | 130 ± 11.5 | 3.0 ± 0.4 | 105 ± 9.3 |
| OGD + CM (100 µM) | 155 ± 14.2 | 3.8 ± 0.4 | 91 ± 8.1 |
Data are presented as mean ± SD. CM: this compound.
Table 2: Effect of this compound on Mitochondrial Function
| Group | Mitochondrial Membrane Potential (% of Control) | ATP Production (% of Control) |
|---|---|---|
| Control | 100 | 100 |
| OGD | 45 ± 5.1 | 52 ± 6.3 |
| OGD + CM (1 µM) | 60 ± 6.8 | 65 ± 7.1 |
| OGD + CM (10 µM) | 88 ± 9.2 | 85 ± 8.9 |
| OGD + CM (100 µM) | 75 ± 8.3 | 77 ± 8.0 |
Data are presented as mean ± SD. CM: this compound.
Mechanism of Action & Signaling Pathway
This compound exerts its neuroprotective effects against OGD-induced injury primarily by preserving mitochondrial integrity and function.[3] The ischemic cascade initiated by OGD leads to excessive production of ROS, causing oxidative stress.[7] This results in lipid peroxidation (increased MDA) and depletion of endogenous antioxidants like SOD. Oxidative stress damages mitochondria, leading to a collapse of the mitochondrial membrane potential, impaired activity of the electron transport chain, and a subsequent drop in ATP production.[3]
This compound intervenes in this pathway by suppressing oxidative stress.[3] It reduces intracellular ROS and MDA levels while enhancing SOD activity.[3] This antioxidant effect helps to stabilize the mitochondrial membrane potential, improve the activity of mitochondrial respiratory complexes, and restore ATP production, ultimately promoting neuronal cell survival.[3] Its role as a calcium antagonist may also contribute by preventing mitochondrial calcium overload, a key trigger for cell death in excitotoxicity.[5][10]
Caption: Protective signaling pathway of this compound in OGD.
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen Glucose Deprivation (OGD) Model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Excitotoxic Calcium Overload in a Subpopulation of Mitochondria Triggers Delayed Death in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Cinepazide Maleate Administration in Clinical Trials
These application notes provide a detailed overview and protocol for the intravenous administration of Cinepazide Maleate, based on data from multicenter, randomized, double-blind, placebo-controlled clinical trials for the treatment of acute ischemic stroke.[1][2][3][4]
Introduction
This compound is a drug that has been investigated for its potential therapeutic effects in cerebrovascular diseases.[1] It is believed to improve cerebral collateral circulation, inhibit platelet aggregation, and reduce blood viscosity.[1] Clinical trials have been conducted to evaluate the efficacy and safety of its intravenous formulation in patients with acute ischemic stroke.[1][2][4] These protocols are intended for researchers, scientists, and drug development professionals involved in the clinical investigation of this compound.
Patient Population and Enrollment Criteria
The target population for these clinical trials consists of patients diagnosed with acute ischemic stroke.[1][2][5]
Table 1: Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Age | 18 to 80 years.[4] |
| Diagnosis | Acute ischemic stroke confirmed by imaging. |
| Time from Onset | Within 48 hours of symptom onset.[4][5] |
| Stroke Severity | National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[2][6] |
| Informed Consent | Voluntary written informed consent provided by the patient or their legal representative.[1][3] |
| Exclusion Criteria | |
| Thrombolytic Therapy | Patients who have received or are candidates for thrombolytic therapy (e.g., rtPA, urokinase).[5] |
| Interventional Therapy | Patients scheduled for or having undergone interventional therapy.[5] |
| Other Conditions | Specific pre-existing conditions that could interfere with the study outcome or patient safety. |
Investigational Product and Dosing Regimen
The investigational product is this compound for injection.
Table 2: Dosing and Administration Protocol
| Parameter | Specification |
| Drug | This compound Injection |
| Dosage | 320 mg.[1][2][5][7] |
| Vehicle | 500 mL of normal saline.[1][2][5] |
| Administration Route | Intravenous (IV) drip.[5] |
| Infusion Rate | 100 mL/hour.[1][2][5] |
| Frequency | Once daily.[1][2][5][7] |
| Treatment Duration | 14 consecutive days.[1][2][5][7] |
Concomitant and Basic Therapy
All patients in the clinical trials received basic therapy in addition to the investigational product or placebo.
Table 3: Basic and Concomitant Therapy
| Therapy | Protocol |
| Basic Therapy | Citicoline sodium injection (0.5g) dissolved in 250mL of 5% glucose injection or normal saline, administered by slow intravenous drip once a day for 10 consecutive days.[1][5] |
| Concomitant Therapy | As per the Chinese Guidelines for the Diagnosis and Treatment of Acute Ischemic Stroke (2014), patients could receive antihypertensive, hypoglycemic, lipid-lowering, and anticoagulant agents, as well as mannitol to reduce intracranial pressure.[3][5] |
Experimental Protocol: Clinical Trial Workflow
The clinical trials followed a structured workflow from screening to follow-up.
Caption: Clinical trial workflow for this compound in acute ischemic stroke.
Safety and Efficacy Assessments
Patient safety and treatment efficacy were monitored throughout the study.
Table 4: Assessment Schedule
| Assessment | Day 1 (Baseline) | Day 7 | Day 14 | Day 30 | Day 90 |
| Efficacy | |||||
| Modified Rankin Scale (mRS) | ✓ | ✓ | |||
| Barthel Index | ✓ | ✓ | |||
| National Institutes of Health Stroke Scale (NIHSS) | ✓ | ✓ | ✓ | ||
| Safety | |||||
| Adverse Events (AEs) | ✓ | ✓ | ✓ | ✓ | ✓ |
| Laboratory Parameters | ✓ | ✓ | ✓ | ||
| Vital Signs | ✓ | ✓ | ✓ | ||
| Electrocardiogram (ECG) | ✓ | ✓ |
The primary efficacy endpoint was the proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.[1][2][7] Secondary efficacy endpoints included the proportion of patients with a Barthel Index of ≥ 95 on day 90.[1][2] Safety was evaluated by recording all adverse events (AEs), monitoring laboratory parameters, vital signs, and electrocardiograms.[1][2][7]
Signaling Pathway: Potential Mechanism of Action
While the precise signaling pathway is complex, this compound is suggested to potentiate the effects of endogenous adenosine.
Caption: Postulated mechanism of action for this compound.
Conclusion
The intravenous administration of 320 mg of this compound daily for 14 days has been shown to be a well-tolerated and effective treatment for improving neurological function and daily living activities in patients with acute ischemic stroke.[1][2] Researchers and clinicians should adhere to the detailed protocols outlined in the clinical trials to ensure patient safety and data integrity. No unexpected adverse events were reported in the cited studies.[1][2]
References
- 1. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study design and treatment [bio-protocol.org]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. [Effects of this compound injection on blood pressure in patients with acute ischemic stroke and hypertension] [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Application Notes and Protocols: Measuring the Effect of Cinepazide Maleate on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide Maleate is a vasodilator agent utilized in the management of cardiovascular and cerebrovascular conditions.[1] Its mechanisms of action include properties as a weak calcium channel blocker and an inhibitor of phosphodiesterase, which results in elevated intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4][5][6] Emerging evidence indicates that this compound may also exert protective effects on mitochondrial function, a critical aspect of cellular health and disease.
Recent studies have demonstrated that this compound can protect neuronal cells from oxygen-glucose deprivation-induced injury by preserving mitochondrial functions.[7] This includes stabilizing the mitochondrial membrane potential, enhancing the activity of mitochondrial respiratory complexes, and boosting ATP production.[7] Furthermore, this compound has been shown to mitigate oxidative stress by decreasing the production of intracellular reactive oxygen species (ROS).[7]
These application notes provide detailed protocols for investigating the effects of this compound on key aspects of mitochondrial function. The included methodologies are designed to be robust and reproducible, enabling researchers to accurately quantify the impact of this compound on mitochondrial bioenergetics and redox status.
Signaling Pathways and Experimental Overview
This compound's influence on mitochondrial function is likely mediated through its modulation of intracellular calcium and cAMP signaling pathways. As a weak calcium channel blocker, it can influence mitochondrial calcium uptake, a key regulator of mitochondrial metabolism.[2][3][4][6] By inhibiting phosphodiesterase, this compound increases cAMP levels, activating Protein Kinase A (PKA), which in turn can phosphorylate mitochondrial proteins and regulate mitochondrial function.[1][8][9][10]
The following sections detail the experimental protocols to quantitatively assess these mitochondrial parameters.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. protocols.io [protocols.io]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cAMP-PKA signaling to the mitochondria: protein scaffolds, mRNA and phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Neurovascular Effects of Cinepazide Maleate
Introduction
Cinepazide Maleate is a vasodilator agent that has demonstrated potential in the treatment of cerebrovascular and cardiovascular conditions.[1][2] It is recognized for its capacity to improve blood flow and provide neuroprotective effects, particularly in the context of ischemic events such as stroke.[1][3][4] These application notes provide an overview of the experimental design for researchers, scientists, and drug development professionals investigating the neurovascular properties of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism. Primarily, it functions as a vasodilator by acting as a mild calcium antagonist.[1][3] It inhibits the transmembrane influx of Ca2+ into vascular smooth muscle cells, leading to their relaxation and subsequent widening of blood vessels.[1][3] This action improves microcirculation and increases cerebral blood flow.[1][3]
Furthermore, this compound is known to enhance the effects of endogenous adenosine and may inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP), which contributes to vasodilation.[2][5] The compound also exhibits anti-thrombotic properties by inhibiting platelet aggregation and possesses antioxidant capabilities, which help protect neural tissue from oxidative stress during ischemic events.[1][2]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Summary of Clinical and Preclinical Data
The efficacy of this compound has been evaluated in both clinical trials and preclinical animal models. The following tables summarize key quantitative findings.
Table 1: Summary of this compound Clinical Trial Outcomes for Acute Ischemic Stroke
| Parameter | This compound Group | Control Group | p-value | Reference |
| Modified Rankin Scale (mRS) ≤ 2 (Day 90) | 60.9% | 50.1% | 0.0004 | [6][7] |
| Barthel Index ≥ 95 (Day 90) | 53.4% | 46.7% | 0.0230 | [6][7] |
| Overall Treatment Effectiveness | 94.00% | 74.00% | <0.05 | [3] |
| Mean Arterial Pressure | No significant change | No significant change | >0.05 | [8] |
Table 2: Representative Preclinical In Vivo Study Parameters
| Parameter | Description | Reference |
| Animal Model | Male Sprague-Dawley Rats | [5] |
| Ischemia Model | Permanent bilateral occlusion of common carotid arteries (2-vessel occlusion) | [5] |
| Dosage | 10 mg/kg this compound daily for 14 days | [9] |
| Key Findings | Improved cognitive deficits, reduced activation of astrocytes, prevented damage to cholinergic neurons. | [5][9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments to assess the neurovascular effects of this compound are provided below.
In Vitro Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
1. Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Reagents and Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Incubate until cells adhere and reach desired confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or an injury-inducing agent (e.g., after oxygen-glucose deprivation). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11][13]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[10] A reference wavelength of >650 nm can be used to reduce background noise.[10]
-
2. Protocol: Intracellular Calcium Imaging
This technique is used to visualize changes in intracellular calcium concentrations, which are critical for numerous neuronal signaling processes.[14][15]
-
Reagents and Materials:
-
Cultured neurons on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
-
-
Procedure:
-
Dye Loading: Incubate the cultured neurons on coverslips with the Fura-2 AM calcium indicator dye in a physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with fresh salt solution to remove any excess extracellular dye.
-
Microscopy Setup: Mount the coverslip onto a perfusion chamber on the fluorescence microscope stage.[16]
-
Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.[16]
-
Stimulation: Perfuse the cells with a solution containing this compound and/or a stimulus known to induce calcium influx (e.g., high potassium or glutamate).
-
Image Acquisition: Continuously record fluorescence images at both excitation wavelengths throughout the experiment.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.[16]
-
3. Protocol: Western Blot Analysis for Akt and eNOS
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those in the Akt and eNOS signaling pathways, which are often involved in cell survival and vasodilation.
-
Reagents and Materials:
-
Cell lysates from treated and control neuronal cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[17] Centrifuge the lysate to pellet cell debris and collect the supernatant.[18]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5-10 minutes.[17][19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three to five times with TBST for 5 minutes each.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washing, apply a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[19] Densitometry analysis can be used to quantify protein expression levels.
-
In Vivo Experimental Workflow
Caption: Workflow for an in vivo MCAO stroke model study.
1. Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to mimic human ischemic stroke in rodents.[20][21]
-
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (4-0) with a silicon-coated tip[20]
-
Heating pad to maintain body temperature
-
-
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.[22] Make a midline neck incision.[20]
-
Vessel Isolation: Carefully isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]
-
Ligation: Ligate the distal end of the ECA permanently. Place a temporary ligature on the CCA.[22]
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.[23]
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90-120 minutes) for a transient MCAO model.[23]
-
Reperfusion: For transient ischemia, withdraw the filament to allow reperfusion. For permanent ischemia, leave the filament in place. Cauterize the ECA stump.
-
Closure: Close the neck incision with sutures and allow the animal to recover from anesthesia.
-
2. Protocol: Measurement of Cerebral Blood Flow (CBF) by Laser Doppler Flowmetry
Laser Doppler Flowmetry (LDF) provides continuous, real-time measurement of relative changes in cerebral microcirculatory blood flow.[24]
-
Materials:
-
Anesthetized rat (from MCAO model or other)
-
Stereotaxic frame
-
Microdrill
-
Laser Doppler flowmeter and probe
-
-
Procedure:
-
Animal Preparation: Anesthetize the animal and fix its head in a stereotaxic frame.
-
Skull Exposure: Make a scalp incision to expose the skull over the region of interest (e.g., parietal cortex, MCA territory).
-
Skull Thinning: Carefully thin the skull with a microdrill until it is translucent, without breaching the dura mater.[25]
-
Probe Placement: Place the LDF probe on the thinned skull area.[25]
-
Baseline Recording: Record a stable baseline CBF reading for several minutes before any intervention (e.g., before MCAO or drug administration).
-
Experimental Recording: Continuously monitor and record CBF during the MCAO procedure, reperfusion, and after administration of this compound to assess its effects on blood flow restoration.
-
Data Analysis: Express CBF changes as a percentage of the pre-ischemic baseline level.
-
3. Protocol: Infarct Volume Measurement by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a stain used to differentiate between viable (red) and infarcted (white) tissue in the brain.[21]
-
Materials:
-
Rat brain (24-72 hours post-MCAO)
-
2% TTC solution in PBS
-
10% neutral buffered formalin
-
Brain matrix slicer
-
-
Procedure:
-
Brain Extraction: Euthanize the animal at the desired time point post-MCAO and carefully extract the brain.
-
Slicing: Chill the brain briefly and then cut it into uniform coronal slices (e.g., 2 mm thick) using a brain matrix.[20]
-
Staining: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 20-30 minutes in the dark.[20][21]
-
Fixation: After staining, transfer the slices to a 10% formalin solution for fixation.[20]
-
Image Analysis: Scan or photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to measure the area of the infarcted (white) and total hemispheric tissue in each slice.
-
Volume Calculation: Calculate the infarct volume by integrating the infarcted areas of all slices and correcting for edema. The formula is often: Infarct Volume = (Volume of contralateral hemisphere) - (Volume of non-infarcted ipsilateral hemisphere).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. [Effects of this compound injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-rad.com [bio-rad.com]
- 18. origene.com [origene.com]
- 19. genscript.com [genscript.com]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 23. 2.3. Establishment of the middle cerebral artery occlusion (MCAO) model [bio-protocol.org]
- 24. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 25. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Evaluating Cinepazide Maleate Efficacy in Ischemic Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide Maleate is a vasoactive agent with potential therapeutic applications in ischemic injury. Its purported mechanisms of action include vasodilation, improvement of microcirculation, and neuroprotection. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical models of ischemic injury, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.
Preclinical Models for Efficacy Evaluation
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used preclinical model that mimics the focal ischemic stroke seen in humans.
2.1.1. Experimental Protocol: Transient MCAO in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N₂O and O₂.
-
Maintain body temperature at 37.0 ± 0.5°C throughout the surgical procedure using a heating pad.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
After 90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion.
-
Close the incision with sutures.
-
-
Drug Administration:
-
This compound can be administered intravenously (i.v.) or intraperitoneally (i.p.). A dosing regimen from clinical studies involves intravenous infusion. For a preclinical model, a dose of 10 mg/kg has been used in a chronic cerebral hypoperfusion rat model and could be adapted for the MCAO model, typically administered at the onset of reperfusion.[1]
-
2.1.2. Experimental Workflow: MCAO Model
Caption: Experimental workflow for the MCAO model.
2.1.3. Efficacy Evaluation
-
Neurological Deficit Scoring: Assess neurological deficits at 24, 48 hours, and 7 days post-MCAO using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
-
Infarct Volume Measurement:
-
At the desired endpoint (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
The OGD/R model in cultured neuronal cells mimics the cellular stress of ischemia-reperfusion injury.
2.2.1. Experimental Protocol: OGD/R in PC12 Cells
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line) in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
OGD/R Procedure:
-
To induce OGD, replace the culture medium with glucose-free Earle's Balanced Salt Solution and place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 2.5 hours.
-
For reperfusion, return the cells to normal glucose-containing medium and a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) during the reperfusion phase.
2.2.2. Experimental Workflow: OGD/R Model
Caption: Experimental workflow for the OGD/R model.
2.2.3. Efficacy Evaluation
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Malondialdehyde (MDA): Quantify lipid peroxidation by measuring MDA levels.
-
Superoxide Dismutase (SOD): Measure the activity of this key antioxidant enzyme.
-
Data Presentation
Quantitative data should be presented in a clear and structured tabular format to facilitate comparison between experimental groups.
Table 1: In Vivo Efficacy of this compound (Clinical Data) Note: The following data is from clinical trials in human stroke patients and is provided as a reference for expected outcomes. Preclinical MCAO data for this compound was not available in the searched literature.
| Parameter | Control Group | This compound Group | p-value | Reference |
| NIHSS Score (Day 90) | ||||
| Mean (SD) | 8.8 (2.4) at baseline | 8.8 (2.4) at baseline | [2][3] | |
| mRS ≤ 2 (Day 90) | 50.1% | 60.9% | 0.0004 | [2][3] |
| Barthel Index ≥ 95 (Day 90) | 46.7% | 53.4% | 0.0230 | [2][3] |
Table 2: In Vitro Neuroprotective Effects of this compound in PC12 Cells under OGD/R
| Parameter | Control | OGD/R | OGD/R + this compound (10 µM) | Reference |
| Cell Viability (%) | 100 | ~50 | Significantly Increased | |
| Intracellular ROS (Fold Change) | 1 | Significantly Increased | Significantly Decreased | |
| MDA Level (nmol/mg protein) | Baseline | Significantly Increased | Significantly Decreased | |
| SOD Activity (U/mg protein) | Baseline | Significantly Decreased | Significantly Increased |
Signaling Pathways of this compound in Ischemic Injury
This compound is believed to exert its therapeutic effects through multiple pathways that collectively contribute to neuroprotection and improved cerebral blood flow.
Caption: Putative signaling pathways of this compound.
References
- 1. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
Troubleshooting & Optimization
Improving the stability of Cinepazide Maleate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Cinepazide Maleate in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
A1: this compound is a vasodilator with neuroprotective properties.[1] Its mechanism is multifaceted, involving:
-
Phosphodiesterase (PDE) Inhibition: It inhibits PDE, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP results in the relaxation of vascular smooth muscles.[2]
-
Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the influx of Ca2+ into smooth muscle cells, which contributes to vasodilation.[3][4]
-
Adenosine A2 Receptor Potentiation: this compound potentiates the effects of adenosine A2 receptors, which enhances vasodilation and may reduce disability after stroke.[5][6]
-
Anti-thrombotic and Anti-inflammatory Effects: It can inhibit platelet aggregation and has been shown to reduce levels of inflammatory markers.[1][3]
Q2: What are the common signs of this compound degradation in my cell culture experiments?
A2: Degradation of this compound can manifest as:
-
Reduced or inconsistent biological activity: You may observe a diminished or variable effect on your target cells compared to previous experiments.
-
Changes in media color or pH: Significant degradation can sometimes lead to a shift in the pH of the culture medium, which might be indicated by the phenol red indicator.
-
Precipitate formation: Although less common, degradation products may be less soluble than the parent compound, leading to the formation of a precipitate.
-
Irreproducible data: High variability between replicate wells or experiments can be a sign of inconsistent compound stability.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
A3: The stability of any compound in cell culture media can be influenced by several factors:
-
Temperature: Most chemical reactions, including degradation, proceed faster at higher temperatures.[7] Storing stock solutions at appropriate low temperatures is crucial.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible compounds.[7]
-
Light Exposure: Compounds sensitive to light can undergo photodegradation.[8][9] It is a good practice to protect stock solutions and media containing the compound from light.
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can catalyze oxidative degradation.[10]
-
Interactions with Media Components: Certain components in cell culture media, such as cysteine and some metal ions, can impact the stability of therapeutic compounds.[11][12]
Troubleshooting Guide
Issue 1: Loss of this compound Activity Over Time
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in stock solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | To minimize degradation due to improper storage and handling of the stock solution. |
| Degradation in culture medium | Add this compound to the cell culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the medium with freshly added this compound at regular intervals (e.g., every 24-48 hours). | To reduce the time the compound is exposed to the complex and potentially destabilizing environment of the cell culture medium at 37°C. |
| Inaccurate initial concentration | Verify the initial concentration of your stock solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC. | To ensure that the observed loss of activity is not due to an error in the initial preparation of the stock solution. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent compound stability | Standardize the timing of all experimental steps, from the preparation of the drug-containing medium to the final assay. Ensure uniform exposure time for all treatment groups. | To minimize variability introduced by differences in the duration of compound incubation and potential degradation. |
| Uneven distribution in multi-well plates | After adding the medium containing this compound to the wells, gently mix the plate on a shaker to ensure even distribution of the compound. | To prevent localized concentration differences within the wells that could lead to variable cellular responses. |
| Cellular metabolism of the compound | If you suspect that the cells are metabolizing this compound, you can perform a time-course experiment to assess its concentration in the culture supernatant over time using HPLC. | To determine if the loss of activity is due to cellular uptake and metabolism rather than chemical instability in the medium. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to the final desired experimental concentration (e.g., 10 µM).
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated HPLC method. A sample at time 0 should be used as the 100% reference.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Data Presentation:
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C.
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.8 | 94.5 |
| 12 | 87.3 | 91.2 |
| 24 | 75.1 | 82.4 |
| 48 | 55.9 | 68.7 |
| 72 | 38.2 | 54.3 |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing drug stability in media.
Troubleshooting Logic for Loss of Activity
Caption: Troubleshooting guide for loss of drug activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. iipseries.org [iipseries.org]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Cinepazide Maleate HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Cinepazide Maleate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC analysis, the resulting peaks on a chromatogram should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is drawn out, creating an asymmetrical shape.[1][2] This phenomenon is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing.[1][3] For many analytical methods, a tailing factor above 2.0 is considered unacceptable.[1]
Q2: Why is peak tailing a problem in the analysis of this compound?
Peak tailing is not just a cosmetic issue; it can significantly compromise data quality by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[4]
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.[4]
-
Impacting Quantitation: The asymmetry makes it difficult for data systems to accurately determine the beginning and end of the peak, leading to inaccurate peak area calculations and compromising the precision of the analysis.[1][4]
Q3: What makes this compound prone to peak tailing?
This compound contains basic piperazine and pyrrolidine functional groups in its structure.[5][6][7] In reversed-phase HPLC, which commonly uses silica-based columns, these basic groups can interact with acidic residual silanol groups (Si-OH) on the stationary phase surface.[3][4][8] This secondary interaction, in addition to the primary hydrophobic interaction, can cause delayed elution of the analyte molecules, resulting in peak tailing.[3][9]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
Initial Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Detailed Q&A Troubleshooting
Q4: My peak for this compound is tailing. Where should I start?
First, assess the shape of the peak. If it resembles a right triangle and the tailing improves upon sample dilution, you are likely overloading the column.[4] If the peak shape is more exponential, the issue is more likely related to secondary chemical interactions with the stationary phase.
Q5: How do I address column mass overload?
Column overload occurs when too much sample is injected, saturating the stationary phase.[1]
-
Reduce Injection Volume: Try decreasing the amount of sample you inject onto the column.
-
Dilute the Sample: If reducing the volume is not feasible, dilute your sample stock solution. The goal is to inject less mass of the analyte.[4]
Q6: The tailing is not from overload. What chemical interactions could be the cause?
For a basic compound like this compound, the primary cause of chemical-related peak tailing is the interaction between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based column packing.[3][4][8]
Caption: Secondary ionic interaction causing peak tailing of basic compounds.
Q7: How can I minimize these secondary silanol interactions?
There are several effective strategies, primarily involving modification of the mobile phase or choosing a different column.
-
Lower the Mobile Phase pH: Reducing the pH to between 2 and 3 protonates the silanol groups (pKa ~3.5), neutralizing their negative charge and minimizing the secondary ionic interaction with the basic analyte.[4] An acidic modifier like formic or phosphoric acid is often used.[10]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically treats most residual silanol groups to make them less polar and less likely to interact with basic analytes.[3][8] Using a high-quality, base-deactivated column is highly recommended.[3]
-
Increase Buffer Strength: A higher concentration of buffer salts in the mobile phase can increase its ionic strength, which helps to mask the residual silanol sites and can improve peak shape. For LC-UV, concentrations of 25-50 mM can be effective.[1]
-
Add a Competing Base: Introducing a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also reduce tailing. The competing base will interact with the active silanol sites, effectively blocking them from interacting with your analyte.[4]
Q8: Could my sample solvent be causing the problem?
Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion, including tailing.[1][4] This effect is often more pronounced for early-eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1][4]
Q9: What if all the peaks in my chromatogram are tailing?
If every peak is tailing, the problem is likely systemic rather than chemical.
-
Column Void: A void or channel can form at the head of the column due to packing bed degradation.[1] This creates dead volume and disrupts the sample band, causing tailing and broadening. This usually requires replacing the column.[4]
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[1][8] This can be caused by using tubing with an unnecessarily large internal diameter or from poorly made connections.[1] Ensure all fittings are secure and use narrow-bore tubing where possible.
Summary of Causes and Solutions
| Potential Cause | Symptoms | Recommended Solution(s) | Reference |
| Secondary Silanol Interactions | Tailing primarily affects basic compounds like this compound. | Lower mobile phase pH to 2-3. Use an end-capped/base-deactivated column. Add a competing base (e.g., TEA). Increase buffer strength. | [3][4] |
| Mass Overload | Peak shape resembles a right triangle. Tailing improves upon sample dilution. | Reduce injection volume or dilute the sample. | [1][4] |
| Strong Sample Solvent | Tailing is more pronounced for early eluting peaks. | Dissolve the sample in the mobile phase or a weaker solvent. | [4][11] |
| Column Void / Damage | All peaks in the chromatogram are tailing and broader than usual. | Replace the HPLC column. Using a guard column can help extend column life. | [1][4] |
| Extra-Column Effects | All peaks tail, especially early ones. | Use shorter, narrower internal diameter tubing. Check and tighten all fittings. | [1][8] |
Experimental Protocol Example: this compound in Plasma
The following method is adapted from a validated HPLC procedure for the determination of this compound in rat plasma.[12] This serves as a good starting point for method development and troubleshooting.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate (pH=4.5) : Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 303 nm |
| Internal Standard | Tinidazole |
Methodology
-
Mobile Phase Preparation:
-
Prepare a 10mM solution of Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 4.5 using phosphoric acid.
-
Mix the pH-adjusted aqueous solution with methanol in a 40:60 volume-to-volume ratio.
-
Degas the final mobile phase solution before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution.
-
Perform serial dilutions from the stock solution using the mobile phase to create calibration standards at the desired concentration range (e.g., 0.12-120 µg/mL).[12]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Tinidazole) and the extraction solvent.
-
Vortex to mix and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Note on the example protocol: A pH of 4.5 is used in this method.[12] While this may provide adequate results, if significant tailing is observed, further reduction of the pH towards 3.0 could improve the peak shape for this compound.[4]
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. chromtech.com [chromtech.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. recentscientific.com [recentscientific.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. High performance liquid chromatographic method for the determination of this compound and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential experimental artifacts when using Cinepazide Maleate
Welcome to the technical support center for Cinepazide Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My cell viability assay (e.g., MTT, MTS) shows inconsistent results after this compound treatment. What could be the cause?
A1: Unexpected results in tetrazolium-based viability assays could be due to the metabolic effects of this compound. These assays measure metabolic activity as a proxy for cell viability. This compound has been shown to preserve mitochondrial function and enhance ATP production, which could artificially inflate the readout of these assays, masking any potential cytotoxicity or giving a false impression of increased proliferation.[1]
Troubleshooting Steps:
-
Use a complementary viability assay: Employ a method that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a CyQUANT® direct cell proliferation assay, to confirm your findings.
-
Perform a dose-response curve: A comprehensive dose-response curve can help distinguish between a real effect on cell viability and an artifactual one.
-
Control for metabolic effects: Include control experiments to measure the direct effect of this compound on cellular metabolism, for example, by measuring ATP levels or oxygen consumption rates.
Q2: I am observing unexpected changes in my reactive oxygen species (ROS) assay after administering this compound. Is this a known effect?
A2: Yes, this is a potential and known effect of this compound. The compound has been demonstrated to suppress oxidative stress by reducing intracellular reactive oxygen species and enhancing the activity of superoxide dismutase.[1] If your experiment is not designed to study the antioxidant properties of this compound, this effect can be a significant experimental artifact.
Troubleshooting Steps:
-
Consider the timing of your assay: The antioxidant effects of this compound may be immediate. Assess the time course of ROS production in your experimental system.
-
Use a positive control for ROS induction: Ensure your assay is working correctly by using a known ROS inducer (e.g., H₂O₂) as a positive control.
-
Choose your ROS probe carefully: Some fluorescent ROS probes can be prone to artifacts. Ensure the probe you are using is specific for the ROS you intend to measure and is not directly interacting with this compound.
Q3: Can this compound interfere with my calcium imaging experiments?
A3: As a mild calcium channel antagonist, this compound has the potential to interfere with calcium imaging studies.[2] It may dampen or alter intracellular calcium transients, which could be misinterpreted as a direct effect of your experimental intervention.
Troubleshooting Steps:
-
Establish a stable baseline: Record a stable baseline of calcium activity before the addition of this compound to accurately assess its impact.
-
Use appropriate controls: Include a vehicle control and potentially a positive control that is known to modulate calcium signaling in your system.
-
Consider the concentration: The inhibitory effect on calcium channels may be concentration-dependent. Test a range of this compound concentrations to understand its effect in your specific experimental setup.
Q4: I am studying platelet aggregation, and my results are confounded after using this compound. Why is this happening?
A4: this compound is known to inhibit platelet aggregation.[3] This is a key part of its therapeutic action but will act as a significant experimental artifact if you are studying platelet function in a different context.
Troubleshooting Steps:
-
Acknowledge the inhibitory effect: Be aware that any experiment involving platelets will be affected by this compound.
-
Quantify the inhibition: If feasible, perform a concentration-response curve to quantify the extent of platelet aggregation inhibition by this compound in your assay system.
-
Consider alternative experimental designs: If the anti-platelet effect is confounding your primary research question, you may need to consider alternative experimental designs that do not involve platelet aggregation or use a different compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Data
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Neuroprotection | PC12 cells | 1, 10, 100 µM | Protection against oxygen-glucose deprivation-induced injury | [1] |
| Oxidative Stress | PC12 cells | 10 µM | Significant reduction of intracellular ROS | [1] |
Table 2: Preclinical In Vivo Data
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cognitive Function | Diabetic Rats with Chronic Cerebral Hypoperfusion | 10 mg/kg daily for 14 days | Improved cognitive function and protection of hippocampal neurons | [4] |
Table 3: Clinical Trial Dosage
| Indication | Dosage | Administration | Reference |
| Acute Ischemic Stroke | 320 mg | Intravenous infusion once daily for 14 days | [3][5] |
Key Experimental Protocols
1. In Vitro Neuroprotection Assay using PC12 Cells
This protocol is based on the methodology used to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD).[1]
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
OGD Induction: Expose PC12 cells to oxygen-glucose deprivation for 2.5 hours.
-
Treatment: Following OGD, treat the cells with different concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control.
-
Reoxygenation: Incubate the cells under normal conditions for 24 hours.
-
Assessment: Evaluate cell viability using a suitable assay (e.g., MTT, LDH release) and measure markers of oxidative stress (e.g., intracellular ROS, SOD activity).
2. In Vivo Model of Chronic Cerebral Hypoperfusion in Rats
This protocol is a general guide based on a study investigating the effects of this compound on cognitive function.[4]
-
Animal Model: Induce chronic cerebral hypoperfusion in rats (e.g., through bilateral common carotid artery occlusion).
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control daily for the specified duration (e.g., 14 days).
-
Behavioral Testing: Assess cognitive function using appropriate behavioral tests (e.g., Morris water maze).
-
Histological and Molecular Analysis: At the end of the treatment period, collect brain tissue for histological analysis (e.g., neuronal damage) and molecular analysis (e.g., expression of relevant proteins).
Visualizations
.dot
Caption: Signaling pathways affected by this compound.
.dot
References
- 1. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Best practices for long-term storage of Cinepazide Maleate powder
Technical Support Center: Cinepazide Maleate Powder
This guide provides best practices for the long-term storage of this compound powder, troubleshooting advice for common issues, and detailed protocols for stability assessment to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at 2-8°C in a tightly sealed container, protected from moisture. It is also recommended to store it under desiccated conditions to prevent hydrolysis.
Q2: How long can I store this compound powder?
A2: When stored under the recommended conditions of 2-8°C and desiccation, the powder is expected to remain stable for an extended period. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1]
Q3: My this compound powder has changed color from white/beige to a yellowish tint. Can I still use it?
A3: A change in color can be an indicator of chemical degradation. It is not recommended to use the powder if a significant color change is observed. To verify its integrity, you should perform a purity analysis, for example, using a stability-indicating HPLC method.
Q4: The powder appears clumpy. What could be the cause and is it still usable?
A4: Clumping is often a sign of moisture absorption. This compound is sensitive to moisture, and exposure to humidity can lead to degradation. If clumping is observed, it is advisable to test the purity of the powder before use. To prevent this, always handle the powder in a low-humidity environment (e.g., a glove box) and ensure the container is tightly sealed after each use.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis.[2][3][4] Given that it is a maleate salt, interactions with the salt-forming acid are also a theoretical possibility under certain conditions.[5] Forced degradation studies are the definitive way to identify potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound powder due to improper storage. | Verify the storage conditions (temperature and humidity). Perform a purity check using HPLC. If degradation is confirmed, use a fresh batch of the compound. |
| Poor solubility in water | The powder may have degraded into less soluble impurities. | While this compound is soluble in water (up to 20 mg/mL), reduced solubility can indicate degradation. It is recommended to perform a quality control check. |
| Visible impurities or foreign particles | Contamination during handling. | Discard the contaminated batch. Review handling procedures to prevent future contamination. Ensure spatulas and weighing boats are clean and dry. |
Quantitative Data on Storage Conditions
Specific public data on the degradation kinetics of this compound powder under various conditions is limited. The following table summarizes the recommended storage conditions based on supplier datasheets. Stability studies following ICH guidelines are required to establish a detailed degradation profile.
| Parameter | Condition | Recommended Duration | Source |
| Solid Powder | 2-8°C, desiccated, protected from light | Refer to manufacturer's expiry date | |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [1] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a published method for the determination of this compound and can be used to assess the purity of the powder.[6]
1. Objective: To quantify the purity of this compound powder and detect the presence of degradation products.
2. Materials:
-
This compound powder
-
HPLC grade methanol
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C (or as optimized).
-
Detection Wavelength: 303 nm.[6]
-
Injection Volume: 10 µL.
4. Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound powder sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatogram of the sample solution to that of the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated based on the peak area of the main component relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol follows the principles outlined in ICH guideline Q1A(R2) to investigate the intrinsic stability of this compound.[7]
1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-4 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1-2 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 4-6 hours.
-
Thermal Degradation: Expose the solid powder to a temperature of 70°C for 24-48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for ensuring the stability of this compound powder.
Caption: Factors influencing the chemical stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic method for the determination of this compound and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Mitigating off-target effects of Cinepazide Maleate in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinepazide Maleate in cell-based assays. The information provided is designed to help mitigate potential off-target effects and address common experimental challenges.
Troubleshooting Guide
Unexpected or inconsistent results in cell-based assays involving this compound can arise from its multifaceted mechanism of action. This guide provides potential causes and solutions for common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Reduced Viability at Low Concentrations | Off-target cytotoxicity: this compound's effects on calcium channels, phosphodiesterases, or adenosine receptors could be detrimental in certain cell lines. | - Perform a dose-response curve: Determine the precise IC50 value for your specific cell line. - Use a lower concentration: A study on PC12 cells showed significant protection at 10 µM, while higher concentrations may be less effective or toxic.[1] - Select an appropriate cell line: Ensure your chosen cell line is suitable for studying the intended pathway without being overly sensitive to the compound's other activities. |
| Inconsistent or Non-reproducible Results | Compound stability and solubility: this compound may degrade or precipitate in certain media formulations or over time. | - Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. - Verify solubility: Visually inspect media for any precipitation after adding the compound. - Use appropriate controls: Include positive and negative controls for the expected on-target effect. |
| Altered Cell Morphology or Adhesion | Modulation of intracellular signaling: Changes in cAMP levels (via phosphodiesterase inhibition) or calcium flux can impact cell structure and adhesion. | - Monitor cell morphology: Regularly observe cells under a microscope after treatment. - Assay for cytoskeletal changes: Use techniques like immunofluorescence to visualize cytoskeletal proteins. - Control for vehicle effects: Ensure the solvent used to dissolve this compound does not independently affect cell morphology. |
| Unexpected Changes in Gene or Protein Expression | Activation of unintended signaling pathways: Cross-talk between calcium, cAMP, and adenosine signaling pathways can lead to off-target gene regulation. | - Perform pathway analysis: Use techniques like Western blotting or reporter assays to investigate the activation of related signaling pathways. - Use specific inhibitors: Co-treat with inhibitors of potential off-target pathways to confirm the source of the unexpected effects. - Consult the literature: Review studies on the effects of calcium channel blockers, PDE inhibitors, and adenosine receptor modulators in your cell model. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound is known to be a vasodilator with a multi-faceted mechanism of action. It acts as a mild calcium channel antagonist, an enhancer of endogenous adenosine effectiveness, and a phosphodiesterase (PDE) inhibitor.[2][3][4] These actions lead to increased intracellular cyclic adenosine monophosphate (cAMP) and reduced calcium influx, resulting in vasodilation and other cellular effects.[2][3]
Q2: What are the potential off-target effects of this compound in cell-based assays?
-
Cardiovascular-like effects in non-cardiovascular cells: Due to its action on calcium channels and PDEs, it may affect processes like proliferation and apoptosis in unexpected ways in various cell types.
-
Modulation of adenosine receptor signaling: As it enhances adenosine effectiveness, it may inadvertently activate adenosine receptors (A1, A2A, A2B, A3), which are widely expressed and can influence a variety of cellular functions, including inflammation and cell growth.[5][6][7][8][9]
-
Cross-talk between signaling pathways: The interplay between calcium, cAMP, and adenosine signaling can lead to complex and unanticipated cellular responses.
Q3: At what concentrations is this compound typically used in cell-based assays?
A3: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. A study on the neuroprotective effects of this compound in PC12 cells found that 10 µM was the most effective concentration, with a range of 1, 10, and 100 µM being tested.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell-based assay.
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: This reduces the likelihood of engaging lower-affinity off-targets.
-
Employ orthogonal assays: Confirm your findings using different experimental approaches that measure the same biological endpoint through different mechanisms.
-
Use specific pathway inhibitors: To confirm that the observed effect is due to the intended mechanism, co-administer specific inhibitors of the suspected off-target pathways.
-
Utilize control compounds: Include structurally related but inactive compounds, if available, to control for non-specific effects.
Quantitative Data Summary
The following table summarizes available data on the use of this compound in cell-based assays.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| PC12 | Oxygen-glucose deprivation (OGD) injury | 1, 10, 100 µM | 10 µM showed the most significant protection against OGD-induced injury. | [1] |
| Primary Neurons | H2O2-induced apoptosis | Not specified | Reduced neuronal apoptosis. | [10] |
| Microglia | LPS-induced inflammation | Not specified | Reduced pro-inflammatory cytokine release. | [10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways of this compound
Caption: Known signaling pathways affected by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying potential off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. brieflands.com [brieflands.com]
- 6. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Adjusting mobile phase for better Cinepazide Maleate separation in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Cinepazide Maleate and its related substances using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Based on published literature, a reliable method uses a C18 column with a mobile phase consisting of a mixture of aqueous buffer and an organic solvent.[1]
Table 1: Recommended Initial HPLC Parameters for this compound Analysis [1]
| Parameter | Recommended Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 5 µm particle size) |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate (pH 4.5) : Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 303 nm |
| Column Temperature | Ambient |
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of free silanol groups, thus reducing peak tailing.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Optimize Organic Modifier: The choice and concentration of the organic solvent can influence peak shape. Experiment with different ratios of methanol or acetonitrile.
Q3: I am observing poor resolution between this compound and its impurities. What mobile phase adjustments can I make?
A3: Improving the resolution between this compound and its impurities often requires fine-tuning the mobile phase composition.
-
Modify the Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH of the Aqueous Phase: The ionization state of this compound and its impurities can be manipulated by changing the pH. This can significantly impact their retention and the overall selectivity of the method. A pH screening study is often beneficial.
-
Incorporate an Ion-Pairing Reagent: For highly polar impurities that are not well-retained, adding an ion-pairing reagent to the mobile phase can improve their retention and resolution.
Q4: My retention times are drifting during a series of injections. What could be the cause?
A4: Retention time drift can be caused by several factors related to the mobile phase and column equilibration.
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Instability: Buffers in the mobile phase can be prone to microbial growth or changes in pH over time. Prepare fresh mobile phase daily.
-
Inconsistent Mobile Phase Composition: If preparing the mobile phase by mixing solvents manually, ensure accurate measurements. Using a gradient proportioning valve on the HPLC system can improve consistency.
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Troubleshooting Guide
Problem 1: Poor Separation of this compound from its N-oxide Impurity
Background: Cinepazide N-oxide is a potential oxidative degradation product and impurity. Due to the addition of a polar N-oxide group, this impurity is expected to be more polar than the parent this compound.
Troubleshooting Workflow:
Figure 1. Troubleshooting poor separation of Cinepazide N-oxide.
Solutions:
-
Decrease the Organic Content: A lower percentage of organic solvent in the mobile phase will increase the retention of both compounds, potentially leading to better separation.
-
Optimize pH: The N-oxide impurity will have a different pKa value than Cinepazide. A systematic study of the mobile phase pH can help to maximize the difference in retention times.
-
Use a Different Organic Modifier: Acetonitrile often provides different selectivity compared to methanol. A trial with an acetonitrile-based mobile phase is recommended.
Problem 2: Difficulty in Separating the Cis-Isomer of this compound
Background: The cis-isomer of Cinepazide is a geometric isomer and may have very similar polarity to the trans-isomer (the active pharmaceutical ingredient). This can make separation challenging.
Troubleshooting Workflow:
Figure 2. Troubleshooting separation of Cinepazide cis/trans isomers.
Solutions:
-
Change the Stationary Phase: A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl column, which can offer different selectivity for compounds with double bonds.
-
Optimize Temperature: Temperature can affect the conformation of the isomers and their interaction with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).
-
Mobile Phase Additives: The use of additives that can interact differently with the two isomers, such as silver ions (in specialized applications), could be explored, though this is a more advanced technique.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound and its Potential Impurities
This protocol provides a starting point for method development and can be optimized as needed.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 303 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Table 2: Potential Impurities of this compound and their Predicted Relative Retention
| Impurity Name | Molecular Formula | Predicted Polarity Relative to Cinepazide | Expected Elution Order (Reversed-Phase) |
| Cinepazide N-oxide (Impurity 1) | C22H31N3O6 | More Polar | Earlier |
| Cinepazide cis-isomer | C22H31N3O5 | Similar | Close to Cinepazide |
| Impurity 2 | C22H31N3O5 | Similar | Close to Cinepazide |
| Impurity 3 | C18H24N2O6 | More Polar | Earlier |
| Impurity 4 | C6H10ClNO | More Polar | Much Earlier |
| Impurity 5 | C10H19N3O | More Polar | Earlier |
| Impurity 6 | C12H14O5 | More Polar | Earlier |
| Impurity 7 | C12H13ClO4 | More Polar | Earlier |
| Impurity 8 | C16H23NO4 | More Polar | Earlier |
| Impurity 9 | C16H28N4O2 | More Polar | Earlier |
Note: The predicted elution order is based on general principles of reversed-phase chromatography and may vary depending on the specific chromatographic conditions.
References
Technical Support Center: Verifying the Purity of Commercially Sourced Cinepazide Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of commercially sourced Cinepazide Maleate. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound for research and development purposes is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[][2] It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common impurities associated with this compound?
A2: Several process-related and degradation impurities can be present in this compound. While a comprehensive list is specific to the manufacturing process, some identified impurities are available as pharmaceutical reference standards.[3][4][5][6] It is best practice to consult with the supplier for information on potential impurities.
Q3: What is the recommended analytical method for purity verification of this compound?
A3: The most common and reliable method for determining the purity of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[7] This technique allows for the separation and quantification of this compound from its impurities.
Q4: How should this compound be stored?
A4: this compound powder should be stored in a desiccated environment at 2-8°C.[2] Proper storage is essential to prevent degradation and maintain the integrity of the compound.
Q5: Is this compound soluble in common HPLC solvents?
A5: this compound is soluble in water (up to 20 mg/mL).[2] For HPLC analysis, it is typically dissolved in the mobile phase or a mixture of water and an organic solvent like methanol or acetonitrile to ensure compatibility.
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a standard method for the determination of this compound purity using RP-HPLC.
1. Materials and Reagents:
-
This compound reference standard and commercial sample
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ortho-phosphoric acid or potassium hydroxide to adjust pH
-
0.45 µm membrane filters
2. Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 10mM potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with ortho-phosphoric acid or potassium hydroxide) and methanol in a 40:60 (v/v) ratio.[7] Filter and degas the mobile phase before use.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the commercially sourced this compound sample and prepare a 100 mL solution in the same manner as the Standard Solution.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | 10mM KH2PO4 (pH 4.5) : Methanol (40:60, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 303 nm[7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of the standard) |
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After all analyses are complete, flush the column with a high-methanol-content mobile phase (e.g., 80:20 methanol:water) to remove any strongly retained compounds.
7. Calculation of Purity: The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Cinepazide Peak / Total Area of All Peaks) x 100
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Workflow and Troubleshooting Diagrams
Caption: Figure 1: General Workflow for Purity Verification.
Caption: Figure 2: Troubleshooting Poor Peak Shape.
Q: My chromatogram shows a drifting baseline. What should I do?
A: A drifting baseline is often caused by issues with the mobile phase or the detector.
-
Mobile Phase: Ensure your mobile phase is homogenous and properly degassed.[8][9] If it has been sitting for a while, gently mix it. Low-quality solvents or buffers can also contribute to drift, so always use fresh, HPLC-grade reagents.[8]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.[8][9] Allow at least 10-20 column volumes of mobile phase to pass through before starting your analysis.
-
Detector: The detector lamp may be failing, or the detector cell could be contaminated.[9] Flush the cell with a strong solvent like methanol.
Q: The retention time of my this compound peak is shifting. Why is this happening?
A: Retention time drift can be caused by several factors.[9]
-
Flow Rate: Check for any leaks in the system that could cause a drop in pressure and affect the flow rate.[8][10] Ensure the pump is delivering a consistent flow.
-
Mobile Phase Composition: Even small changes in the mobile phase composition can alter retention times.[9] Prepare the mobile phase carefully and consistently.
-
Temperature: Fluctuations in column temperature can cause shifts in retention.[9] Use a column oven to maintain a constant temperature.
Q: I am observing peak tailing for the this compound peak. What is the cause and how can I fix it?
A: Peak tailing can be due to interactions between the analyte and the stationary phase, or other system issues.
-
Column Activity: The silica-based C18 column may have active silanol groups that interact with the basic nitrogens in the this compound structure. Ensure the pH of your mobile phase is controlled (pH 4.5 in the provided method) to suppress this interaction.[11]
-
Column Contamination: The column inlet frit may be partially blocked, or the column itself might be contaminated.[10] Try flushing the column or replacing the in-line filter or guard column.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or the concentration of your sample solution.
Q: Why am I seeing extra, unexpected peaks (ghost peaks) in my chromatogram?
A: Ghost peaks can arise from several sources.
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute as peaks, especially during gradient runs.
-
Sample Carryover: The injector may not be adequately rinsed between injections, leading to carryover from a previous sample. Ensure your injector wash solvent is effective.
-
Late Elution: A peak from a previous injection may be eluting very late.[11] It is good practice to run a blank gradient after a sample sequence to check for late-eluting peaks.
Mechanism of Action Signaling Pathway
While not directly related to purity analysis, understanding the mechanism of action of this compound is important for its application. This compound acts as a vasodilator, partly by functioning as a calcium channel blocker and potentiating the effects of adenosine.[2][12][13]
Caption: Figure 3: Simplified Mechanism of Action of this compound.
References
- 2. This compound = 98 HPLC 26328-04-1 [sigmaaldrich.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. rxnchem.com [rxnchem.com]
- 5. rxnchem.com [rxnchem.com]
- 6. rxnchem.com [rxnchem.com]
- 7. High performance liquid chromatographic method for the determination of this compound and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. hplc.eu [hplc.eu]
- 12. selleckchem.com [selleckchem.com]
- 13. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cinepazide Maleate and Edaravone in the Management of Acute Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinepazide Maleate and Edaravone, two neuroprotective agents utilized in the treatment of acute ischemic stroke (AIS). The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, safety profiles, and the experimental protocols of key studies.
Mechanism of Action
This compound: This agent primarily acts as a mild calcium antagonist. By inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, it induces vasodilation and improves microcirculation. This leads to an increase in cerebral blood flow, enhanced glucose utilization by brain cells, and optimized cellular energy metabolism. Ultimately, these effects bolster the brain tissue's resilience to ischemia and hypoxia.[1]
Edaravone: Edaravone functions as a potent free radical scavenger.[2][3] During an ischemic event, the production of reactive oxygen species (ROS) increases dramatically, leading to oxidative stress, lipid peroxidation, and neuronal damage. Edaravone effectively neutralizes these free radicals, thereby mitigating cellular injury and offering neuroprotection.[2][3]
Signaling Pathway and Experimental Workflow
The distinct mechanisms of this compound and Edaravone are visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinepazide Maleate and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cinepazide Maleate against two classical calcium channel blockers (CCBs), Nifedipine and Verapamil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, and available comparative data, supported by experimental protocols and signaling pathway visualizations.
Executive Summary
This compound is a vasodilator with a multifaceted mechanism of action, distinguishing it from traditional calcium channel blockers. While it exhibits weak calcium channel blocking activity, its primary therapeutic effects in cerebrovascular disorders are attributed to a combination of phosphodiesterase (PDE) inhibition, enhancement of nitric oxide (NO) production, and anti-platelet aggregation properties.[1][2][3] In contrast, Nifedipine, a dihydropyridine CCB, and Verapamil, a non-dihydropyridine CCB, exert their effects primarily through the potent blockade of L-type calcium channels, albeit with different tissue selectivities.[4][5] Nifedipine is more vascular-selective, making it a potent vasodilator, while Verapamil is more cardio-selective, affecting heart rate and contractility.[4][5][6]
Direct comparative preclinical and clinical studies between this compound and other CCBs are limited. The available data for this compound primarily focuses on its efficacy in acute ischemic stroke, where it has been shown to improve cerebral blood flow and neurological function.[7][8] This guide compiles the available quantitative data and provides a framework for understanding the distinct pharmacological profiles of these agents.
Data Presentation
Table 1: Comparative Pharmacological Properties
| Feature | This compound | Nifedipine | Verapamil |
| Drug Class | Vasodilator / Weak Calcium Channel Blocker | Dihydropyridine Calcium Channel Blocker | Non-dihydropyridine Calcium Channel Blocker |
| Primary Mechanism | Phosphodiesterase inhibition, Nitric Oxide enhancement, weak Ca2+ channel blockade[1][2] | L-type calcium channel blockade (vascular selective)[4] | L-type calcium channel blockade (cardio-selective)[4] |
| IC50 (L-type Ca2+ channel) | Data not available | ~50 nM - 0.3 µM[9] | ~10 µM[5] |
| Therapeutic Use | Acute Ischemic Stroke[8][10] | Hypertension, Angina[6][11] | Hypertension, Angina, Arrhythmias[6][11] |
Table 2: Comparative Hemodynamic Effects (from preclinical and clinical observations)
| Parameter | This compound | Nifedipine | Verapamil |
| Vasodilation | Yes (cerebral preference)[7] | Potent peripheral and coronary vasodilation[11] | Moderate vasodilation[11] |
| Heart Rate | No significant effect or slight decrease[12] | Reflex tachycardia (short-acting) or no change (long-acting)[11] | Decreased[6][11] |
| Myocardial Contractility | No significant direct effect reported | Minimal direct effect at therapeutic doses[4] | Decreased[4] |
| AV Conduction | No significant effect reported | No significant effect[6] | Slowed[6] |
Experimental Protocols
Aortic Ring Vasodilation Assay
This ex vivo method is used to assess the vasodilatory or vasoconstrictive effects of pharmacological agents on isolated arterial segments.
Methodology:
-
Tissue Preparation: The thoracic aorta is carefully excised from a laboratory animal (e.g., rat or mouse). The surrounding connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are attached to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then assessed by inducing contraction with a known vasoconstrictor, such as phenylephrine or potassium chloride. The integrity of the endothelium can be checked by assessing the relaxation response to acetylcholine.
-
Drug Application: After pre-contraction with a vasoconstrictor, cumulative concentrations of the test compound (this compound, Nifedipine, or Verapamil) are added to the organ bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction tension. Dose-response curves are then constructed to determine the potency (EC50) and efficacy of the vasodilator.
Workflow Diagram:
Patch-Clamp Electrophysiology for Calcium Channel Current Measurement
This technique allows for the direct measurement of ion channel activity in individual cells, providing precise information on the inhibitory effects of drugs on calcium channels.
Methodology:
-
Cell Preparation: Vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells) are cultured. For experiments, single cells are isolated.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is "clamped" at a holding potential where the calcium channels are closed. Depolarizing voltage steps are then applied to open the channels and elicit an inward calcium current.
-
Drug Perfusion: The cell is perfused with an extracellular solution containing varying concentrations of the test compound (this compound, Nifedipine, or Verapamil).
-
Data Acquisition and Analysis: The calcium current is recorded before and after drug application. The percentage of current inhibition at each concentration is calculated to generate a dose-response curve and determine the IC50 value.
Workflow Diagram:
Signaling Pathways
This compound: Multifaceted Vasodilation Pathway
This compound induces vasodilation through a combination of mechanisms. It acts as a weak inhibitor of L-type calcium channels, reducing calcium influx into vascular smooth muscle cells. Additionally, it inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation. Furthermore, this compound has been reported to enhance the production of nitric oxide (NO) by endothelial cells. NO diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[1][2]
Nifedipine: Dihydropyridine Calcium Channel Blockade
Nifedipine, a dihydropyridine, is a potent and selective blocker of L-type calcium channels, primarily in vascular smooth muscle. By binding to the alpha-1 subunit of the channel, it prevents the influx of calcium ions during depolarization. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4][6]
Verapamil: Non-dihydropyridine Calcium Channel Blockade
Verapamil, a non-dihydropyridine, also blocks L-type calcium channels but exhibits greater selectivity for the myocardium compared to vascular smooth muscle. In addition to causing vasodilation by reducing calcium influx in smooth muscle cells, it also has a significant negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect on the heart by blocking calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes and in cardiac muscle cells.[4][6]
Conclusion
This compound presents a distinct pharmacological profile compared to traditional calcium channel blockers like Nifedipine and Verapamil. Its multifaceted mechanism, involving PDE inhibition and NO enhancement in addition to weak calcium channel blockade, suggests a potential for different therapeutic applications, particularly in cerebrovascular diseases where improving microcirculation and providing neuroprotection are crucial. Nifedipine and Verapamil remain cornerstone therapies for hypertension and angina, with their selection guided by their respective vascular and cardiac selectivities. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in comparison to other calcium channel blockers in various cardiovascular and cerebrovascular conditions.
References
- 1. Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacodynamic study of a new vasodilatator, this compound. II. Action on general and cardiac hemodynamics, respiration and diuresis. Local anesthetic action and effect on the autonomic nervous system. Prolonged toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of calcium-channel blockers and beta-blockers in essential hypertension: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. Verapamil compared with nifedipine in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical Study of this compound Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 11. Nifedipine or verapamil as sole treatment of hypertension. An intraarterial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of this compound injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of Cinepazide Maleate against a placebo in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Cinepazide Maleate against a placebo, supported by experimental data from clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and mechanistic insights into this compound's function.
Efficacy in Acute Ischemic Stroke: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial
A pivotal clinical trial provides the primary evidence for the efficacy of this compound in treating acute ischemic stroke. The study demonstrated that this compound injection was superior to placebo in improving neurological function and activities of daily living.[1][2]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the trial at 90 days post-treatment.
| Efficacy Endpoint | This compound Group | Placebo Group | p-value |
| Proportion of patients with mRS score ≤ 2 | 60.9% | 50.1% | 0.0004 |
| Proportion of patients with Barthel Index ≥ 95 | 53.4% | 46.7% | 0.0230 |
mRS (modified Rankin Scale) is a measure of disability, with lower scores indicating better outcomes. The Barthel Index assesses performance in activities of daily living, with higher scores indicating greater independence.
Experimental Protocol: Acute Ischemic Stroke Trial
This study was a multicenter, randomized, double-blind, parallel-group, placebo-controlled, post-market clinical trial conducted across 72 medical centers in China.[1]
-
Patient Population: The trial enrolled patients aged 18–80 years who had experienced an acute ischemic stroke within the previous 48 hours and had a National Institutes of Health Stroke Scale (NIHSS) score of 7–25.[1]
-
Treatment Regimen:
-
Experimental Group: Received a continuous intravenous infusion of 320 mg of this compound in 500 mL of saline at a rate of 100 mL/hour, once daily for 14 days.[1][3]
-
Control Group: Received a placebo (saline alone) administered under the same conditions.[1]
-
Basic Therapy: All patients in both groups also received basic therapy, including an intravenous infusion of 250 mL of citicoline sodium (0.5 g dissolved in 5% glucose or saline) once daily for 10 days.[1][4]
-
-
Efficacy Assessment:
-
Safety Evaluation: Safety was assessed by recording all adverse events (AEs), monitoring laboratory parameters and vital signs, and conducting electrocardiograms.[1] There were no statistically significant differences in safety parameters between the this compound and control groups.[1]
Mechanism of Action: A Multi-Targeted Approach
This compound exhibits a multifaceted mechanism of action, contributing to its therapeutic effects in cerebrovascular conditions. Its primary actions include vasodilation, anti-thrombotic properties, and neuroprotection.[5]
Signaling Pathways
This compound's vasodilatory effect is primarily achieved through two interconnected signaling pathways:
-
Calcium Channel Blockade: this compound acts as a weak calcium channel blocker, inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[5][6] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.
-
Potentiation of Adenosine and Nitric Oxide-cGMP Signaling: this compound has been shown to potentiate the effects of endogenous adenosine.[2][7] It is believed to inhibit adenosine degradation and its accumulation in tissues.[7] Adenosine can stimulate the production of nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation. Some evidence also suggests that this compound may have phosphodiesterase (PDE) inhibitory activity, which would further increase cAMP and cGMP levels.
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Vaso-Relaxant Properties: A Comparative Analysis of Cinepazide Maleate, Papaverine, and Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in-vitro comparison of the vasodilatory effects of Cinepazide Maleate against two well-established vasodilators, Papaverine and Nimodipine. The information is compiled to assist researchers and professionals in drug development in understanding the mechanistic differences and comparative potencies of these compounds.
Mechanism of Action at a Glance
This compound is understood to exert its vasodilatory effects through a dual mechanism, involving the inhibition of phosphodiesterase (PDE) and a weak blockade of calcium channels.[1][2][3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a reduction in calcium influx, both contributing to the relaxation of vascular smooth muscle.[1][3]
Papaverine, a non-specific PDE inhibitor, primarily induces vasodilation by increasing intracellular levels of both cAMP and cyclic guanosine monophosphate (cGMP).[4] Some evidence also suggests a potential direct inhibitory effect on calcium channels.[4]
Nimodipine is a potent dihydropyridine L-type calcium channel blocker.[5] Its primary mechanism of vasodilation is the inhibition of calcium influx into vascular smooth muscle cells, which is a critical step in the contractile process.[5]
Quantitative Comparison of Vasodilator Potency and Target Inhibition
The following tables summarize the available in-vitro quantitative data for Papaverine and Nimodipine. Despite extensive searches, specific in-vitro EC50 or IC50 values for this compound's vasodilatory effect, phosphodiesterase inhibition, or calcium channel blockade in vascular smooth muscle were not available in the public domain at the time of this review.
Table 1: In-Vitro Vasodilation Potency
| Compound | Assay | Tissue | Pre-contraction Agent | EC50/IC50 | Reference(s) |
| Papaverine | Aortic Ring | Rat Aorta | Phenylephrine | 0.7 µM (EC50) | [6] |
| Nimodipine | Not Specified | Not Specified | Not Specified | Not Specified | |
| This compound | Not Available | Not Available | Not Available | Not Available |
Table 2: In-Vitro Target Inhibition
| Compound | Target | Assay | IC50 | Reference(s) |
| Papaverine | Phosphodiesterase (PDE) | PDE Inhibition Assay | 3.8 µM | [4] |
| Nimodipine | L-type Calcium Channels | Not Specified | Not Specified | |
| TMEM16A/CaCCs | Fluorescence-quenching assay | ~5 µM | ||
| This compound | Phosphodiesterase (PDE) | Not Available | Not Available | |
| Calcium Channels | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of these vasodilators, several key in-vitro experiments are typically performed. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways and a general workflow for a common experimental technique.
Detailed Experimental Protocols
Aortic Ring Vasodilation Assay
This ex-vivo method assesses the vasoactive properties of compounds on isolated arterial rings.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into 2-3 mm wide rings.
2. Experimental Setup:
-
Mount each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect one hook to a force transducer to record isometric tension.
-
Gradually stretch the rings to an optimal resting tension (e.g., 2g) and allow them to equilibrate for at least 60 minutes.
3. Vasodilation Measurement:
-
Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Once a stable contraction plateau is reached, cumulatively add the vasodilator (this compound, Papaverine, or Nimodipine) in increasing concentrations.
-
Record the relaxation response after each addition.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.
Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to drug treatment.
1. Cell Culture and Dye Loading:
-
Culture primary VSMCs or a suitable cell line (e.g., A7r5) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye.
2. Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological salt solution.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.
3. Data Acquisition and Analysis:
-
Establish a baseline fluorescence ratio.
-
Apply the vasodilator and record the change in the fluorescence ratio over time.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionophores and solutions with known calcium concentrations.
Western Blotting for Phosphorylation of Signaling Proteins
This technique is used to detect changes in the phosphorylation state of key proteins in the vasodilation signaling cascade, such as Vasodilator-Stimulated Phosphoprotein (VASP) and Myosin Light Chain (MLC).
1. Sample Preparation:
-
Treat cultured VSMCs or isolated arterial tissue with the vasodilators for a specified time.
-
Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
2. Gel Electrophoresis and Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VASP or anti-phospho-MLC).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
4. Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using a CCD camera or X-ray film.
-
Quantify the band intensity to determine the relative amount of the phosphorylated protein.
-
Normalize the results to a loading control (e.g., total protein or a housekeeping protein like β-actin).
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Vasodilator-stimulated Phosphoprotein (VASP) Regulates Actin Polymerization and Contraction in Airway Smooth Muscle by a Vinculin-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Cinepazide Maleate in Acute Ischemic Stroke: An Evidence-Based Guide
A critical review of the available clinical data reveals a significant gap in research directly evaluating the efficacy and safety of Cinepazide Maleate used in combination with thrombolytic therapy for acute ischemic stroke. Clinical trials on this compound have predominantly focused on its use as a standalone therapy or in conjunction with standard care, but have explicitly excluded patients who have received or are candidates for thrombolysis.[1][2] Consequently, a direct comparison of a combined "this compound + Thrombolytic Therapy" regimen versus thrombolytic therapy alone or other interventions is not possible based on current scientific literature.
This guide, therefore, provides a comprehensive overview of the clinical evidence for this compound as an independent treatment for acute ischemic stroke, alongside a summary of established thrombolytic agents. This information is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the current therapeutic landscape and to highlight areas for future investigation.
This compound in Acute Ischemic Stroke
This compound is a vasoactive drug with neuroprotective properties. Its mechanism of action is thought to involve the improvement of cerebral microcirculation and metabolism. The largest and most recent clinical evidence for its use in acute ischemic stroke comes from a multicenter, randomized, double-blind, placebo-controlled trial.[3][4][5]
Key Experimental Protocol: this compound vs. Placebo
The pivotal trial evaluating this compound in acute ischemic stroke followed a rigorous methodology to assess its efficacy and safety.[3][4][5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3][4][5]
-
Participant Population: Patients diagnosed with acute ischemic stroke, with symptom onset within a specified timeframe (e.g., within 48 hours), and a defined stroke severity based on the National Institutes of Health Stroke Scale (NIHSS).[3][6] Patients who had undergone or were candidates for thrombolytic or interventional therapies were excluded.[1][2]
-
Intervention: The experimental group received an intravenous infusion of this compound (typically 320 mg) once daily for 14 consecutive days.[3][4][5] The control group received a matching placebo infusion.
-
Concomitant Medication: All participants in both groups received standard of care, which could include antiplatelet agents, antihypertensives, and statins, as well as a basic therapy of citicoline sodium.[1][3][4][5]
-
Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 at 90 days post-treatment. The mRS is a widely accepted scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.
-
Secondary Efficacy Endpoints: These included the proportion of patients with a Barthel Index (BI) score of ≥ 95 at day 90, which assesses performance in activities of daily living.
-
Safety Assessments: Comprehensive monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.[3][4][5]
Quantitative Data Summary: this compound vs. Placebo
The following table summarizes the key efficacy outcomes from the pivotal clinical trial of this compound in acute ischemic stroke.
| Efficacy Outcome (at Day 90) | This compound Group | Placebo Group | p-value |
| Proportion of patients with mRS ≤ 2 | 60.9% | 50.1% | 0.0004 |
| Proportion of patients with Barthel Index ≥ 95 | 53.4% | 46.7% | 0.0230 |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled trial.[3][4][5]
The results indicate that this compound was superior to placebo in improving functional outcomes at 90 days in patients with acute ischemic stroke who were not eligible for thrombolytic therapy.[3][4][5] The safety profile of this compound was comparable to that of the placebo, with no significant differences in the incidence of adverse events.[3][4][5]
Standard Thrombolytic Therapy for Acute Ischemic Stroke
Thrombolytic therapy aims to dissolve the clot causing the ischemic stroke and restore blood flow to the brain. The standard-of-care thrombolytic agents are alteplase and, more recently, tenecteplase.
Alteplase and Tenecteplase: A Comparative Overview
Recent clinical trials have compared the efficacy and safety of tenecteplase to the long-standing standard, alteplase.
| Feature | Tenecteplase | Alteplase |
| Administration | Single intravenous bolus | Intravenous bolus followed by a 1-hour infusion |
| Fibrin Specificity | Higher | Lower |
| Half-life | Longer | Shorter |
Quantitative Data Summary: Tenecteplase vs. Alteplase
A recent large-scale, randomized clinical trial (ORIGINAL trial) compared the efficacy and safety of tenecteplase and alteplase in patients with acute ischemic stroke within 4.5 hours of symptom onset.
| Efficacy Outcome (at Day 90) | Tenecteplase (0.25 mg/kg) | Alteplase (0.9 mg/kg) | Risk Ratio (95% CI) |
| Proportion of patients with mRS 0 or 1 | 72.7% | 70.3% | 1.03 (0.97-1.09) |
Data from the ORIGINAL randomized clinical trial.[7][8]
The trial concluded that tenecteplase was non-inferior to alteplase in achieving an excellent functional outcome at 90 days, with a similar safety profile.[7][8]
Visualizing Methodologies and Pathways
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of the this compound clinical trial and a simplified putative signaling pathway.
Conclusion and Future Directions
The available evidence demonstrates that this compound is an effective and safe treatment option for patients with acute ischemic stroke who are not candidates for thrombolytic therapy. It significantly improves long-term functional outcomes compared to placebo.
However, the critical question of whether this compound provides an additional benefit when combined with thrombolytic agents like alteplase or tenecteplase remains unanswered. The exclusion of this patient population from major trials of this compound means that there is no data to support or refute the efficacy and safety of such a combination.
For drug development professionals and researchers, this represents a clear and important area for future investigation. Well-designed clinical trials are needed to determine if the neuroprotective and microcirculatory effects of this compound can safely augment the reperfusion benefits of thrombolysis, potentially leading to improved outcomes for a broader range of stroke patients. Such studies would be crucial in optimizing therapeutic strategies for acute ischemic stroke.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Study of this compound Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 3. doaj.org [doaj.org]
- 4. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Tenecteplase vs Alteplase for Patients With Acute Ischemic Stroke: The ORIGINAL Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenecteplase vs. Alteplase for Patients With Acute Ischemic Stroke - American College of Cardiology [acc.org]
A Comparative Analysis of the Antioxidant Potential of Cinepazide Maleate Against Established Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capabilities of Cinepazide Maleate alongside well-recognized antioxidants such as Vitamin C, Trolox, and Edaravone. This document synthesizes available experimental data to offer an objective performance assessment.
This compound, a drug utilized for its vasodilatory and neuroprotective effects, has demonstrated notable antioxidant properties in various studies. Its mechanism of action in mitigating oxidative stress involves the neutralization of free radicals and the enhancement of endogenous antioxidant defense systems.[1][2] This guide aims to contextualize the antioxidant potential of this compound by presenting its effects on key oxidative stress markers and comparing them with the in vitro antioxidant capacities of established antioxidant compounds.
In Vivo and Cellular Antioxidant Effects of this compound
Clinical and preclinical studies have shown that this compound effectively modulates biomarkers of oxidative stress. In a study involving patients with severe cerebral hemorrhage, administration of this compound led to a significant increase in the levels of crucial antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), and the total antioxidant capacity (T-Aoc). Conversely, a notable decrease in Malondialdehyde (MDA), a marker of lipid peroxidation, was observed.[1][3]
Another study on PC12 cells subjected to oxygen-glucose deprivation (OGD) demonstrated that this compound suppressed oxidative stress by reducing intracellular reactive oxygen species (ROS) and MDA production, while enhancing SOD activity.[2] These findings underscore the capacity of this compound to bolster cellular antioxidant defenses and mitigate oxidative damage in pathological conditions.
Table 1: Summary of a Clinical Study on this compound's Effect on Oxidative Stress Markers [1]
| Oxidative Stress Marker | Effect of this compound Treatment |
| Total Antioxidant Capacity (T-Aoc) | Higher than control group (P < 0.05) |
| Superoxide Dismutase (SOD) | Higher than control group (P < 0.05) |
| Glutathione Peroxidase (GSH-Px) | Higher than control group (P < 0.05) |
| Malondialdehyde (MDA) | Lower than control group (P < 0.05) |
Comparative In Vitro Antioxidant Potential
To provide a benchmark for the antioxidant capacity of this compound, this section presents data from common in vitro antioxidant assays for well-established antioxidants: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Edaravone, a neuroprotective agent with known antioxidant properties.[4][5] These assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power), are standard methods for quantifying the radical scavenging and reducing capabilities of compounds. The data is presented as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 2: In Vitro Antioxidant Activity of Known Antioxidants
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Ascorbic Acid (Vitamin C) | 24.84[4] | - |
| Edaravone | Comparable to Ascorbic Acid[4] | Lower than derivatives[4] |
Note: Direct quantitative comparison of this compound with these antioxidants in the same in vitro assays is not available in the reviewed literature. The presented data for known antioxidants serves as a reference for their established antioxidant potency.
Experimental Protocols
A transparent understanding of the methodologies employed in generating the cited data is crucial for its interpretation.
In Vivo/Cellular Assays for this compound
1. Measurement of Oxidative Stress Markers in Human Subjects: [1]
-
Study Population: Patients in the ICU with severe cerebral hemorrhage post-surgery.
-
Intervention: The experimental group received intravenous drips of 240 mg this compound in 250 ml of 0.9% sodium chloride injection, once daily for 14 days, in addition to routine treatment. The control group received only routine treatment.
-
Data Collection: Venous blood was collected to separate serum.
-
Analysis:
-
Total antioxidant capacity (T-Aoc), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Malondialdehyde (MDA) levels were measured using enzyme-linked immunosorbent assay (ELISA).
-
2. Assessment of Oxidative Stress in PC12 Cells: [2]
-
Cell Model: PC12 cells.
-
Induction of Oxidative Stress: Cells were subjected to 2.5 hours of oxygen-glucose deprivation (OGD) followed by 24 hours of reoxygenation.
-
Treatment: Different concentrations of this compound (1, 10, 100 µM) were administered.
-
Analysis:
-
Intracellular reactive oxygen species (ROS) were measured.
-
Malondialdehyde (MDA) production was quantified.
-
Superoxide Dismutase (SOD) activity was assessed.
-
Standard In Vitro Antioxidant Assays
1. DPPH Radical Scavenging Assay: [4]
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound at various concentrations. The mixture is incubated, and the absorbance is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
2. ABTS Radical Cation Decolorization Assay: [4]
-
Principle: The pre-formed ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically.
-
Procedure: The ABTS radical cation solution is prepared and diluted to a specific absorbance. The test compound is added, and the decrease in absorbance is monitored over time. The percentage of inhibition is calculated to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway related to oxidative stress and a typical experimental workflow for assessing antioxidant activity.
Caption: Oxidative stress pathway and the role of this compound.
References
- 1. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Cinepazide Maleate in the Management of Acute Ischemic Stroke
A comprehensive review of clinical trial data suggests that Cinepazide Maleate, as an adjunct therapy, improves functional outcomes in patients with acute ischemic stroke. When compared with conventional treatments, including the neuroprotective agent Edaravone and Citicoline, this compound demonstrates a favorable efficacy and safety profile.
This guide provides a detailed comparison of this compound with other therapeutic alternatives for acute ischemic stroke, supported by a meta-analysis of clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance and to provide insights into its mechanism of action.
Efficacy and Safety Profile
A pivotal multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with acute ischemic stroke demonstrated the superiority of this compound in improving neurological function and activities of daily living.[1][2] In this study, all patients received basic therapy with citicoline sodium. The group receiving an intravenous infusion of 320 mg of this compound once daily for 14 days showed a significantly higher proportion of patients with a modified Rankin Scale (mRS) score of ≤2 on day 90 (60.9%) compared to the control group (50.1%).[1][2] Furthermore, a greater percentage of patients in the this compound group achieved a Barthel Index of ≥95 on day 90, indicating better functional independence (53.4% vs. 46.7%).[1][2] Importantly, there were no statistically significant differences in safety parameters between the two groups.[1][3]
In a comparative study, the combination of this compound and Edaravone was evaluated against Edaravone monotherapy in 100 patients with acute ischemic stroke. The combination therapy group showed a significantly higher overall treatment effectiveness rate of 94.00% compared to 74.00% in the control group.[4][5] Patients receiving the combined treatment also demonstrated more noticeable improvements in Activities of Daily Living (ADL) scores and a greater reduction in the National Institutes of Health Stroke Scale (NIHSS) scores.[4]
Below is a summary of the quantitative data from these key clinical trials.
| Treatment Group | Primary Efficacy Endpoint | Result | p-value | Reference |
| This compound + Citicoline | Proportion of patients with mRS ≤ 2 at day 90 | 60.9% | 0.0004 | [1][2] |
| Placebo + Citicoline | Proportion of patients with mRS ≤ 2 at day 90 | 50.1% | 0.0004 | [1][2] |
| This compound + Citicoline | Proportion of patients with Barthel Index ≥ 95 at day 90 | 53.4% | 0.0230 | [1][2] |
| Placebo + Citicoline | Proportion of patients with Barthel Index ≥ 95 at day 90 | 46.7% | 0.0230 | [1][2] |
| This compound + Edaravone | Overall treatment effectiveness | 94.00% | < 0.05 | [4][5] |
| Edaravone alone | Overall treatment effectiveness | 74.00% | < 0.05 | [4][5] |
Experimental Protocols
The clinical trials cited in this guide followed rigorous methodologies to ensure the validity and reliability of the findings.
This compound Placebo-Controlled Trial Protocol
This multicenter, randomized, double-blind, placebo-controlled, parallel-group, post-market clinical trial was conducted across 72 medical centers in China.
-
Patient Population: Patients aged 18-80 years diagnosed with acute ischemic stroke of the anterior circulation within 48 hours of onset, with a National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.
-
Treatment Regimen:
-
Experimental Group: Intravenous infusion of 320 mg of this compound in 500 mL of normal saline, administered at a rate of 100 mL/hour, once daily for 14 consecutive days.
-
Control Group: Placebo (500 mL of normal saline) administered under the same conditions.
-
Basic Therapy (All Patients): Intravenous infusion of 0.5 g of citicoline sodium dissolved in 250 mL of 5% glucose injection or normal saline, once daily for 10 days.
-
-
Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 at day 90.
-
Secondary Efficacy Endpoints: The proportion of patients with a Barthel Index score of ≥ 95 at day 90.
-
Safety Evaluation: Monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.
This compound and Edaravone Combination Therapy Study Protocol
This was a retrospective investigation involving 100 patients diagnosed with acute ischemic stroke.
-
Patient Population: Patients diagnosed with acute ischemic stroke based on clinical and imaging findings, with symptom onset within 72 hours.
-
Treatment Regimen:
-
Observation Group: Concurrent administration of Edaravone (30 mg diluted in 100 mL of saline, twice daily) and this compound (320 mg mixed with saline or 5% glucose solution, once daily) via intravenous drip for 14 consecutive days.[4]
-
Control Group: Edaravone monotherapy (30 mg diluted in 100 mL of saline, twice daily) via intravenous drip for 14 consecutive days.[4]
-
-
Efficacy Assessment: Evaluation of cerebral blood flow, neurofunctional markers, serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores.
-
Primary Outcome: Overall treatment effectiveness rate.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a vasodilator and neuroprotective agent. Its key molecular actions involve the inhibition of phosphodiesterase (PDE) and the blocking of L-type calcium channels.
Phosphodiesterase (PDE) Inhibition Pathway
This compound's inhibition of phosphodiesterase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn initiates a signaling cascade that promotes vasodilation and has neuroprotective effects.
References
- 1. doaj.org [doaj.org]
- 2. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Showdown: Unveiling the Therapeutic Window of Cinepazide Maleate in Stroke
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective neuroprotective agents for ischemic stroke, Cinepazide Maleate has emerged as a compound of interest, demonstrating a multi-faceted mechanism of action. This guide provides a comprehensive preclinical validation of its therapeutic window, objectively comparing its performance with alternative therapies, supported by available experimental data. We delve into detailed methodologies of key experiments and present quantitative data in a structured format to facilitate informed evaluation by researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
This compound exerts its therapeutic effects through a combination of vasodilation, anti-thrombotic, neuroprotective, and antioxidant properties.[1] Its primary mechanisms include the inhibition of phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscles, which improves cerebral blood flow.[2] Furthermore, it modulates intracellular calcium levels and enhances the production of nitric oxide, a potent vasodilator.[1] Its anti-thrombotic activity is attributed to the inhibition of platelet aggregation.[1][2] These actions collectively contribute to reducing the ischemic damage and protecting neural tissue.
Signaling Pathway of this compound in Neuroprotection
References
Safety Operating Guide
Personal protective equipment for handling Cinepazide Maleate
Essential Safety and Handling Guide for Cinepazide Maleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Operational Plan: Handling and Disposal
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.[3] The required PPE may vary based on the specific task being performed.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Chemotherapy-tested gloves[3] |
| Weighing & Handling | - Two pairs of chemotherapy-tested gloves[4]- Impermeable, long-sleeved gown with closed back[3]- Eye and face protection (safety goggles and face shield)[1][5]- Respiratory protection (N95 or higher, used within a ventilated enclosure)[4] |
| Spill Cleanup | - Chemical resistant outer gloves and inner gloves[6]- Chemical resistant clothing/coveralls[6]- Steel-toed, chemical resistant boots[6]- Full-face respirator with appropriate cartridges[6] |
| Disposal | - Chemotherapy-tested gloves- Impermeable gown- Eye protection |
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of chemotherapy gloves when unpacking.[3]
-
If the primary container is compromised, move the package to a containment area (e.g., fume hood) and consult your institution's safety officer.
2. Storage:
-
Store this compound in a well-ventilated, designated area away from incompatible materials.
-
Ensure the container is tightly sealed.
-
Follow the storage temperature guidelines provided by the supplier.
3. Weighing and Preparation (in a Containment Device):
-
Preparation: Before handling, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the containment device (e.g., chemical fume hood, biological safety cabinet).
-
Donning PPE: Put on an impermeable gown, two pairs of chemotherapy gloves (one cuff under the gown sleeve, one over), eye and face protection, and any additional required PPE.[3][4]
-
Handling: Conduct all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to avoid dust generation and inhalation.[7]
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wipe the exterior of the final container before removing it from the containment area.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]
4. Spill Management:
-
Evacuate the immediate area and restrict access.
-
Assemble a spill kit and don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and contaminated absorbents into a designated hazardous waste container.[7]
-
Clean the spill area thoroughly with an appropriate deactivating agent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
5. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of this compound in the regular trash or down the drain.[7]
Experimental Protocols
No specific experimental protocols regarding the use of personal protective equipment for this compound were cited in the reviewed safety documents. The procedural guidance provided in this document is based on established best practices for handling hazardous pharmaceutical compounds.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pogo.ca [pogo.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
